molecular formula C11H11N3O2 B361422 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid CAS No. 1052558-30-1

6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid

カタログ番号: B361422
CAS番号: 1052558-30-1
分子量: 217.22g/mol
InChIキー: OYDQYWLLZLOLAJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid (CAS 253315-22-9) is an organic compound with the molecular formula C11H11N3O2 and a molecular weight of 217.23 g/mol . This heterocyclic scaffold is designed for research applications, primarily serving as a versatile building block in coordination chemistry and materials science. Its molecular structure incorporates multiple nitrogen donor atoms, enabling it to function as a chelating ligand for synthesizing coordination complexes with various transition metals. This compound is for research use only and is not intended for diagnostic or therapeutic uses.

特性

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-7-5-8(2)14(13-7)10-4-3-9(6-12-10)11(15)16/h3-6H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYDQYWLLZLOLAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=C(C=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Guide: 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic Acid

[1][2][3][4]

Executive Summary & Chemical Identity

6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid (also known as 6-(3,5-Dimethylpyrazol-1-yl)nicotinic acid) is a heterobifunctional linker. It combines a monodentate carboxylate donor (hard base) with a bidentate nitrogen donor system (soft/borderline base), making it an ideal candidate for constructing heterometallic MOFs or tuning the electronic properties of coordination complexes. In medicinal chemistry, the pyrazolyl-pyridine scaffold serves as a privileged structure for kinase inhibition.

Chemical Specifications
PropertySpecification
CAS Number 1052558-30-1
IUPAC Name 6-(3,5-dimethylpyrazol-1-yl)pyridine-3-carboxylic acid
Molecular Formula

Molecular Weight 217.22 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, hot alcohols; Insoluble in water
pKa (Calc) ~3.8 (COOH), ~2.5 (Pyridine N)
Melting Point >200°C (Decomposes)

Synthesis & Production Protocol

The most robust synthetic route utilizes a Nucleophilic Aromatic Substitution (

Reaction Scheme (DOT Visualization)

The following diagram illustrates the convergent synthesis pathway:

SynthesisFigure 1: SNAr Synthesis Pathway for 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acidSM16-Chloronicotinic Acid(Electrophile)ReagentsK2CO3 / DMF110°C, 16hSM1->ReagentsSM23,5-Dimethylpyrazole(Nucleophile)SM2->ReagentsIntermediateMeisenheimerComplexReagents->IntermediateAdditionProductTarget Product(CAS 1052558-30-1)Intermediate->ProductElimination (-HCl)

Detailed Experimental Protocol

Objective: Synthesis of 10g batch.

Reagents:

  • 6-Chloronicotinic acid (1.0 eq, 47.6 mmol, 7.50 g)

  • 3,5-Dimethylpyrazole (1.1 eq, 52.4 mmol, 5.04 g)

  • Potassium Carbonate (

    
    ) (2.5 eq, 119 mmol, 16.4 g)
    
  • N,N-Dimethylformamide (DMF) (anhydrous, 100 mL)

Procedure:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, charge 6-chloronicotinic acid and 3,5-dimethylpyrazole.

  • Solvation: Add anhydrous DMF. Stir at room temperature until reagents are mostly dissolved.

  • Deprotonation: Add

    
     in a single portion. The suspension may thicken; ensure vigorous stirring.
    
    • Mechanistic Note: The base neutralizes the carboxylic acid first (forming the carboxylate), then acts as a proton scavenger during the substitution.

  • Reaction: Attach a reflux condenser and heat the mixture to 110°C under an inert atmosphere (

    
     or Ar) for 16 hours.
    
    • Validation: Monitor by TLC (5% MeOH in DCM) or LC-MS. The starting chloride should be consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 500 mL of ice-cold water. The solution should be clear or slightly turbid (potassium salt is soluble).

    • Slowly acidify with 1M HCl to pH 3-4. A thick white/pale yellow precipitate will form immediately.

  • Purification:

    • Stir the slurry for 30 minutes to ensure complete precipitation.

    • Filter the solid using a Buchner funnel.

    • Wash the cake with water (

      
       mL) to remove residual DMF and inorganic salts.
      
    • Wash with cold diethyl ether (

      
       mL) to remove unreacted pyrazole.
      
    • Dry in a vacuum oven at 60°C for 12 hours.

Expected Yield: 8.5 – 9.5 g (80-90%).

Structural Analysis & Coordination Chemistry

This ligand is distinguished by its steric bulk (methyl groups) and "kinked" geometry, which prevents the formation of simple linear chains and encourages the growth of porous 3D networks.

Coordination Modes
  • Carboxylate (O-Donor): Binds to hard metal clusters (e.g.,

    
     nodes, 
    
    
    paddlewheels) in monodentate or bridging modes.
  • Pyrazolyl-Pyridine (N-Donor): The

    
     and 
    
    
    atoms form a chelating pocket (bite angle ~60-70°) suitable for soft metals (
    
    
    ,
    
    
    ,
    
    
    ).
  • Steric Control: The methyl groups at positions 3 and 5 of the pyrazole ring create steric hindrance that twists the pyrazole ring relative to the pyridine ring (dihedral angle ~50-90°), preventing coplanarity. This twist is crucial for designing non-interpenetrated MOFs.

CoordinationFigure 2: Dual Coordination Functionality of CAS 1052558-30-1Metal1Hard Node(Zr, Zn)Metal2Soft Center(Cu, Pd)LigandLigandCoreLigand->Metal1CarboxylateBindingLigand->Metal2N,N-Chelation(Bidentate)

Applications

A. Metal-Organic Frameworks (MOFs)

The ligand is used to synthesize "Carboxylated Nitrogen Hybrid MOFs."

  • Gas Storage: The steric bulk of the methyl groups increases the fractional free volume (FFV) within the framework, potentially enhancing

    
     or 
    
    
    uptake capacities compared to the unmethylated analog.
  • Catalysis: The free N-donor site (if not coordinated to a structural node) can act as a Lewis base active site for condensing reactions (e.g., Knoevenagel condensation).

B. Medicinal Chemistry[5][8][9][11][12]
  • Kinase Inhibition: The 6-(pyrazol-1-yl)pyridine motif mimics the adenine hinge-binding region of ATP. The carboxylic acid moiety can be derivatized to amides to access deep hydrophobic pockets in enzymes like p38 MAP kinase or B-Raf.

  • Plant Growth Regulation: Analogous compounds (pyridazinones) have shown auxin-like activity, suggesting potential agrochemical utility for this pyridine derivative.

Safety & Handling (SDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Handling: Use in a fume hood. Avoid dust formation.

  • Storage: Store at room temperature, kept dry. Stable under normal conditions.

References

  • Synthesis of Pyrazolyl-Pyridines: Journal of Chemical Research, 2018, 42, 535–539.[1] (General methodology for pyrazole-heterocycle coupling). Link

  • MOF Ligand Classification: Alfa Chemistry, "Carboxylated Nitrogen Hybrid MOFs Ligands". (Identifies specific CAS as a MOF linker). Link

  • Coordination Geometry: CrystEngComm, 2012, 14, 8185-8192. (Structural analysis of analogous pyrazole-carboxylate copper complexes). Link

  • Chemical Identity: PubChem Compound Summary for CAS 1052558-30-1. Link

13C NMR Analysis of Pyrazolyl-Pyridine Derivatives: A Structural Elucidation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazolyl-pyridine scaffolds are ubiquitous in medicinal chemistry, serving as the pharmacophore backbone for p38 MAP kinase inhibitors, anti-inflammatory agents, and ligands in coordination chemistry. However, their structural characterization via 13C NMR is notoriously deceptive due to annular tautomerism , quadrupolar broadening (from 14N), and quaternary carbon invisibility .

This guide moves beyond basic spectral acquisition. It provides a self-validating workflow for distinguishing regioisomers (N1 vs. N2 substitution) and accurately assigning the critical "bridge" carbons connecting the heterocyclic rings.

Part 1: Structural Complexity & Chemical Shift Theory

The Tautomeric Equilibrium

The most frequent error in analyzing pyrazolyl-pyridines is ignoring the prototropic tautomerism of the pyrazole ring. In solution,


-unsubstituted pyrazoles exist in rapid equilibrium between the 

and

forms.
  • The NMR Consequence: In 13C NMR, this rapid exchange averages the chemical shifts of C3 and C5 (and C3'/C5'), often resulting in broad or undetectable signals at room temperature.

  • Solvent Causality:

    • CDCl3: Promotes hydrogen-bonded dimers, often leading to complex, concentration-dependent spectra.

    • DMSO-d6: Disrupts intermolecular H-bonds, favoring monomeric species and often sharpening peaks, though broadening may persist if the exchange rate

      
       is intermediate on the NMR timescale.
      
The "Bridge" Carbon Challenge

The ipso-carbon of the pyridine ring (connected to the pyrazole) and the quaternary carbons of the pyrazole are magnetically silent in DEPT-135 and have long relaxation times (


). Standard parameters often fail to detect these signals, leading to incorrect structural proposals.

Part 2: Experimental Methodology (The Protocol)

To ensure data integrity, we utilize a Quantitative/Structural Hybrid Protocol . This approach guarantees the detection of quaternary carbons and minimizes tautomeric broadening.

Step 1: Sample Preparation with Relaxation Agents

For drug development candidates where quantitative integration (qNMR) or detection of weak quaternary signals is required, we utilize a paramagnetic relaxation agent.

  • Reagent: Chromium(III) acetylacetonate [Cr(acac)3].[1][2][3][4]

  • Concentration: 0.5 wt% (approx. 3–5 mg per 0.6 mL solvent).

  • Mechanism: Cr(acac)3 is a paramagnetic species that provides an efficient relaxation pathway (electron-nuclear dipolar coupling), drastically reducing the

    
     of quaternary carbons from >10s to <2s.
    
  • Solvent: DMSO-d6 (Preferred for solubility and tautomer stabilization).

Step 2: Acquisition Parameters

Do not use the default zgpg30. Use the following optimized parameters:

ParameterSettingRationale
Pulse Sequence zgig (Inverse Gated) or zgpg30 (with long D1)zgig suppresses NOE for quantitative data; zgpg30 gives NOE enhancement but requires care.
Relaxation Delay (D1) 3.0 – 5.0 s (with Cr(acac)3)Ensures full magnetization recovery of quaternary carbons (C2-Py, C3/5-Pz).
Spectral Width (SW) 240 ppmCovers potential carbonyls or fluorinated carbons if derivatives are present.
Scans (NS) > 1024Required for sufficient S/N on quaternary carbons in dilute samples.
Temperature 300 K (or 320 K)Elevating T to 320 K can push tautomeric exchange into the "fast" regime, sharpening broad peaks.

Part 3: Advanced Assignment Strategies (The Logic)

The assignment of pyrazolyl-pyridines relies on establishing the Inter-Ring Connectivity . We cannot rely on 1D shifts alone due to the overlap in the aromatic region (110–150 ppm).

The HMBC "Bridge" Strategy

The definitive proof of structure comes from Heteronuclear Multiple Bond Correlation (HMBC). You must look for the 3-bond correlation (


)  across the C-C or C-N bond connecting the rings.
Diagnostic Pathway:
  • Identify Pyridine C6: The most deshielded proton doublet (~8.5 ppm) correlates via HSQC to C6 (~148-150 ppm).

  • Identify Pyrazole C4: The distinctive high-field aromatic carbon (~103-108 ppm).

  • The Bridge: Look for a correlation from the Pyridine H3 to the Pyrazole Quaternary Carbon (or vice versa).

Visualization of Assignment Logic

AssignmentWorkflow Start Synthesized Pyrazolyl-Pyridine H1_NMR 1H NMR (DMSO-d6) Identify H-Py(6) & H-Pz(4) Start->H1_NMR C13_1D 13C NMR (with Cr(acac)3) Locate Quats & C4-Pz (~105 ppm) H1_NMR->C13_1D Decision Are peaks broad? C13_1D->Decision VT_NMR Run VT-NMR (320-340 K) Fast Exchange Regime Decision->VT_NMR Yes HSQC HSQC Assign Protonated Carbons Decision->HSQC No VT_NMR->HSQC HMBC HMBC (Long Range) THE BRIDGE HSQC->HMBC Structure Definitive Structure (N1 vs N2 Isomer) HMBC->Structure Correlation: Py-H3 -> Pz-C(quat)

Figure 1: Self-validating workflow for structural assignment. Note the feedback loop for Variable Temperature (VT) NMR if tautomerism causes broadening.

Part 4: Data Interpretation & Reference Shifts

The following table synthesizes characteristic chemical shifts for a generic 2-(1H-pyrazol-1-yl)pyridine system. Note that substituents (Methyl, CF3, etc.) will induce predictable shifts (alpha-effect: +9 ppm, beta-effect: +1 ppm).

Table 1: Characteristic 13C NMR Shifts (DMSO-d6)
PositionCarbon TypeShift Range (

ppm)
Multiplicity (DEPT)Key HMBC Correlation
Pyridine C2 Quaternary150.0 – 154.0CFrom Py-H3, Py-H4, Pz-H5
Pyridine C6 CH148.0 – 150.0CHFrom Py-H4
Pyridine C4 CH136.0 – 139.0CHFrom Py-H2, Py-H6
Pyridine C3 CH112.0 – 115.0CHFrom Py-H5
Pyridine C5 CH120.0 – 123.0CHFrom Py-H3, Py-H6
Pyrazole C3 CH / Quat139.0 – 142.0CH/CFrom Pz-H4, Pz-H5
Pyrazole C5 CH / Quat127.0 – 130.0CH/CFrom Pz-H4, Py-C2 (if N-linked)
Pyrazole C4 CH104.0 – 108.0CHFrom Pz-H3, Pz-H5

Note: In N-alkylated pyrazoles, C5 is typically shielded (upfield) relative to C3 due to the "pyrrole-like" character of the N1-C5 bond segment.

Visualizing the HMBC "Bridge"

The diagram below illustrates the critical long-range correlations required to prove the connection between the rings.

HMBC_Correlations cluster_legend Legend Py_H3 Pyridine-H3 (Doublet) Py_C2 Pyridine-C2 (Ipso, ~152 ppm) Py_H3->Py_C2 2J (Strong) Pz_N1 N1 Pz_C5 Pyrazole-C5 (~129 ppm) Pz_H5 Pyrazole-H5 (Singlet/Doublet) Pz_H5->Py_C2 3J (CRITICAL LINK) Pz_H5->Pz_C5 1J (HSQC) Leg1 Red Arrow = Diagnostic HMBC

Figure 2: The "Bridge" Correlation. The detection of the 3-bond coupling between Pyrazole-H5 and Pyridine-C2 is the primary evidence for N1-linkage.

References

  • BenchChem Technical Support. (2025).[5] Interpreting Complex NMR Spectra of Pyrazole Derivatives: Tautomerism and Broadening. Retrieved from

  • Claramunt, R. M., et al. (2006). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR) Study. Journal of the Chemical Society. Retrieved from

  • Facey, G. (2012). How to run quantitative 13C and 29Si NMR faster: Use of Cr(acac)3. University of Ottawa NMR Facility Blog. Retrieved from

  • JEOL Applications. (2024). How to use LR-HSQMBC: Observation of very small couplings and quaternary assignments. Retrieved from

  • National Institutes of Health (NIH). (2023). Unequivocal identification of two-bond heteronuclear correlations in natural products by i-HMBC.[6] PMC10063542. Retrieved from

Sources

Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The convergence of pyrazole and pyridine moieties in a single molecular entity has given rise to a plethora of biologically active compounds. This technical guide delves into the putative mechanism of action of a notable member of this class, 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid. While direct experimental evidence for this specific molecule is emerging, this document synthesizes current knowledge from structurally related pyrazole-pyridine conjugates to propose a scientifically grounded, albeit hypothetical, mechanism of action. We will explore its potential as a kinase inhibitor, its impact on key cellular signaling pathways, and its prospective therapeutic applications, particularly in oncology. This guide is intended to serve as a foundational resource for researchers and drug developers interested in the therapeutic potential of this promising chemical scaffold.

Introduction: The Pyrazole-Pyridine Scaffold - A Privileged Structure in Medicinal Chemistry

The amalgamation of a pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, and a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, has proven to be a highly successful strategy in the design of novel therapeutic agents.[1][2] Both pyrazole and pyridine derivatives are independently recognized for their diverse pharmacological activities, including anti-cancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][3] The combination of these two pharmacophores into a single molecule, such as 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid, creates a unique chemical architecture with the potential for multifaceted biological interactions.

The pyridine-3-carboxylic acid moiety, also known as nicotinic acid, is a fundamental component of the vitamin B3 complex and a precursor to essential coenzymes like NAD and NADP.[2] Its incorporation into more complex molecules can influence solubility, cell permeability, and target engagement.[4] The 3,5-dimethyl-1H-pyrazol-1-yl substituent, on the other hand, provides a rigid, electron-rich system capable of participating in various non-covalent interactions with biological macromolecules.

Proposed Mechanism of Action: A Focus on Kinase Inhibition

Based on the established activities of structurally analogous pyrazole-pyridine compounds, a primary proposed mechanism of action for 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid is the inhibition of protein kinases .[3] Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them attractive targets for therapeutic intervention.

PIM-1 Kinase: A Plausible Primary Target

Several studies on cyanopyridine–pyrazole conjugates have demonstrated potent inhibitory activity against PIM-1 kinase .[3] PIM-1 is a serine/threonine kinase that is frequently overexpressed in various human cancers, including prostate, breast, and hematological malignancies. It plays a crucial role in promoting cell survival, proliferation, and resistance to apoptosis.

The proposed binding mode of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid within the ATP-binding pocket of PIM-1 kinase involves a network of hydrogen bonds and hydrophobic interactions. The pyridine nitrogen and the carboxylic acid group are likely key interaction points, forming hydrogen bonds with hinge region residues of the kinase. The dimethyl-pyrazole moiety can fit into a hydrophobic pocket, contributing to the overall binding affinity and selectivity.

Downstream Signaling Consequences of PIM-1 Inhibition

Inhibition of PIM-1 kinase by 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid would be expected to trigger a cascade of downstream cellular events, ultimately leading to an anti-tumor response. These events include:

  • Induction of Apoptosis: PIM-1 phosphorylates and inactivates pro-apoptotic proteins such as BAD. Inhibition of PIM-1 would therefore lead to the activation of BAD and the subsequent initiation of the intrinsic apoptotic pathway, characterized by the activation of caspases 3, 8, and 9.[3]

  • Cell Cycle Arrest: PIM-1 is known to promote cell cycle progression by phosphorylating key cell cycle regulators. Its inhibition can lead to cell cycle arrest, preventing cancer cell proliferation.

  • Modulation of Immunomodulatory Pathways: Some pyrazole derivatives have shown immunomodulatory potential.[5] While the direct link to PIM-1 inhibition in this context is less clear, it is plausible that downstream signaling from PIM-1 could influence the expression of cytokines and other immune mediators.

PIM1_Inhibition_Pathway cluster_inhibition Molecular Interaction cluster_downstream Downstream Cellular Effects Compound 6-(3,5-dimethyl-1H-pyrazol-1-yl) pyridine-3-carboxylic acid PIM1 PIM-1 Kinase Compound->PIM1 Inhibition BAD_p p-BAD (Inactive) PIM1->BAD_p Phosphorylation CellCycle Cell Cycle Progression PIM1->CellCycle Promotion CellCycleArrest Cell Cycle Arrest BAD BAD (Active) Apoptosis Apoptosis BAD->Apoptosis

Figure 1: Proposed signaling pathway of PIM-1 kinase inhibition.

Experimental Workflows for Mechanism of Action Elucidation

To experimentally validate the proposed mechanism of action of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid, a series of well-defined biochemical and cell-based assays are required.

Target Engagement and Potency Determination

The initial step is to confirm direct binding to and inhibition of the putative kinase target.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., for PIM-1)

  • Reagents and Materials: Recombinant human PIM-1 kinase, kinase buffer, ATP, substrate peptide (e.g., a fluorescently labeled peptide), 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid (test compound), positive control inhibitor (e.g., Staurosporine), and a suitable detection system (e.g., fluorescence polarization or luminescence-based).

  • Procedure: a. Prepare a serial dilution of the test compound. b. In a 384-well plate, add the kinase, substrate peptide, and kinase buffer. c. Add the test compound or control to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate at room temperature for a specified time (e.g., 60 minutes). f. Stop the reaction and measure the signal (e.g., fluorescence polarization).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Table 1: Hypothetical Kinase Inhibition Profile

Kinase Target IC50 (nM) of Test Compound IC50 (nM) of Staurosporine (Control)
PIM-1 25 15
Kinase X >10,000 20

| Kinase Y | 5,000 | 50 |

Cellular Activity and Phenotypic Assays

Following confirmation of target engagement, the cellular consequences of kinase inhibition must be assessed.

Protocol 2: Cell Viability and Cytotoxicity Assay

  • Cell Lines: A panel of cancer cell lines with known PIM-1 expression levels (e.g., HL60 - acute myeloid leukemia, K562 - chronic myeloid leukemia) and a non-cancerous cell line (e.g., Vero or human PBMCs) for cytotoxicity assessment.[5]

  • Procedure: a. Seed cells in 96-well plates and allow them to adhere overnight. b. Treat cells with a serial dilution of the test compound for 24, 48, and 72 hours.[5] c. Add a viability reagent (e.g., MTT or CellTiter-Glo) and incubate. d. Measure the absorbance or luminescence to determine the percentage of viable cells.

  • Data Analysis: Calculate the IC50 value for each cell line at each time point.

Protocol 3: Apoptosis Assay by Flow Cytometry

  • Reagents: Annexin V-FITC and Propidium Iodide (PI) staining kit.

  • Procedure: a. Treat cancer cells with the test compound at its IC50 concentration for a specified time. b. Harvest and wash the cells. c. Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI. d. Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies KinaseAssay In Vitro Kinase Assay CellViability Cell Viability Assay (MTT/CTG) KinaseAssay->CellViability Confirm Potency TargetEngagement Target Engagement (e.g., CETSA) TargetEngagement->CellViability Confirm Target ApoptosisAssay Apoptosis Assay (Annexin V/PI) CellViability->ApoptosisAssay Investigate Mechanism CellCycleAssay Cell Cycle Analysis (Flow Cytometry) CellViability->CellCycleAssay Investigate Mechanism WesternBlot Western Blot (Signaling Proteins) ApoptosisAssay->WesternBlot CellCycleAssay->WesternBlot Xenograft Xenograft Tumor Models WesternBlot->Xenograft Validate in vivo

Sources

Beyond Bipyridine: The Rise of Pyrazolyl-Pyridine Ligands in Catalysis and Drug Discovery

[1]

Executive Summary

Pyrazolyl-pyridine compounds—heterocycles featuring a pyridine ring directly linked to a pyrazole moiety—have evolved from obscure synthetic curiosities into "privileged scaffolds" in two distinct fields: organometallic catalysis and targeted oncology.[1] Unlike their structural analogue 2,2'-bipyridine, pyrazolyl-pyridines offer a unique "on/off" switch: the pyrazole N-H group can be deprotonated to form an anionic ligand, dramatically altering the electronic environment of the coordinated metal. This guide explores their trajectory from early synthesis to their role in the FDA-approved drug Asciminib and industrial ethylene oligomerization.[1]

Part 1: Structural Classes and Historical Evolution

The Topology of Connectivity

The term "pyrazolyl-pyridine" encompasses two distinct isomers based on the linkage between the rings. This distinction dictates their chemical behavior:

  • C-Linked (e.g., 2-(1H-pyrazol-3-yl)pyridine): The rings are connected via a C-C bond.[1] These are isostructural with bipyridine but possess an acidic N-H proton.[1]

  • N-Linked (e.g., 2-(1H-pyrazol-1-yl)pyridine): The pyrazole is attached to the pyridine via its nitrogen atom.[1] These are often synthesized via C-N cross-coupling and are strictly neutral bidentate ligands unless substituted further.[1]

Historical Milestones

While fused ring systems (pyrazolo[3,4-b]pyridines) were reported as early as 1908 by Ortoleva, the non-fused ligand systems gained prominence much later.

  • 1992: Brunner and Scheck reported the first scalable synthesis of unsubstituted 2-(1H-pyrazol-3-yl)pyridine, unlocking its potential as a chelating ligand [1].[1]

  • Late 1990s: The explosion of C-N cross-coupling methodologies (Ullmann-type, Buchwald-Hartwig) allowed for the facile synthesis of N-linked variants, leading to the "bpp" (2,6-bis(pyrazol-1-yl)pyridine) class of tridentate ligands.[1]

Part 2: Synthesis Protocols

Protocol A: Modern Synthesis of N-Linked 2-(1H-pyrazol-1-yl)pyridine

Rationale: Traditional nucleophilic aromatic substitution requires harsh conditions.[1] The copper-catalyzed Ullmann-type coupling is the industry standard for its functional group tolerance.[1]

Reagents:

  • 2-Bromopyridine (1.0 equiv)[1]

  • Pyrazole (1.2 equiv)

  • CuI (10 mol%)

  • Ligand: trans-1,2-Diaminocyclohexane (20 mol%) or 1,10-Phenanthroline[1]

  • Base: K3PO4 or Cs2CO3 (2.0 equiv)

  • Solvent: Dioxane or Toluene

Step-by-Step Workflow:

  • Charging: In a glovebox or under Ar flow, charge a Schlenk tube with CuI, Base, and Pyrazole.

  • Addition: Add the solvent, followed by the Ligand and 2-Bromopyridine.

  • Heating: Seal the tube and heat to 110 °C for 24 hours. The mixture typically turns a deep blue/green (characteristic of Cu-amine species).[1]

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of celite to remove inorganic salts.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (Hexanes/EtOAc gradient). The product is typically a white crystalline solid.

Visualization: Synthesis Pathways

SynthesisPathwaysFigure 1: Divergent synthetic routes for C-linked vs N-linked pyrazolyl-pyridine ligands.Start12-AcetylpyridineReagent1+ DMF-DMA+ HydrazineStart1->Reagent1Product1C-Linked:2-(1H-pyrazol-3-yl)pyridineStart1->Product1 Condensation(Brunner Method)Start22-BromopyridineReagent2+ Pyrazole+ CuI / LigandStart2->Reagent2Product2N-Linked:2-(1H-pyrazol-1-yl)pyridineStart2->Product2 Ullmann Coupling

[1]

Part 3: Coordination Chemistry & Materials Science[1]

The "Chameleon" Effect

The defining feature of C-linked pyrazolyl-pyridines is their ability to switch between neutral (


1
  • Neutral Mode: Acts as a

    
    -donor similar to bipyridine.[1]
    
  • Anionic Mode: Upon deprotonation, the pyrazolate nitrogen becomes a strong

    
    -donor and 
    
    
    -donor, stabilizing higher oxidation states of metals (e.g., Ru(III), Ir(III)).
Spin Crossover (SCO) Materials

Iron(II) complexes utilizing the tridentate 2,6-bis(pyrazol-1-yl)pyridine (bpp) ligand are benchmark systems for Spin Crossover research.[1]

  • Mechanism: The Fe(II) center switches between Low Spin (LS, diamagnetic) and High Spin (HS, paramagnetic) states upon thermal or optical stimulation.

  • Role of Ligand: The "bite angle" of the bpp ligand is critical. Steric bulk on the pyrazole rings distorts the Fe-N bond lengths, fine-tuning the temperature (

    
    ) at which the spin transition occurs [2].
    
Visualization: Coordination Modes

Coordinationcluster_0Neutral Mode (L)cluster_1Anionic Mode (L-)Ligand2-(1H-pyrazol-3-yl)pyridineNeutralM -- N(Py)      |      N(Pz)-HLigand->Neutral+ Metal SaltAnionicM -- N(Py)      |      N(Pz)-Ligand->Anionic+ Metal Salt+ Base (-H+)

Figure 2: The proton-responsive coordination modes of C-linked pyrazolyl-pyridines.[1]

Part 4: Catalysis Applications[2]

Ethylene Oligomerization

Iron complexes bearing pyrazolyl-pyridine ligands are potent catalysts for converting ethylene into linear

1

Comparative Activity Data: | Catalyst System | Ligand Type | Activity (

Brookhart-Gibson

Sun et al. [3]

Fe-bpp


1

Key Insight: The pyrazolyl moiety is less sterically bulky than the aryl-imino groups of Brookhart catalysts, favoring rapid chain termination (

Part 5: Medicinal Chemistry & The Asciminib Case

The Privileged Scaffold

In drug discovery, the pyrazolyl-pyridine motif serves as a bioisostere for biaryl systems but with improved solubility and hydrogen-bonding capability.[1] It is particularly prevalent in kinase inhibitors.[1]

Case Study: Asciminib (Scemblix®)

Approved by the FDA in 2021 for Chronic Myeloid Leukemia (CML), Asciminib represents the pinnacle of pyrazolyl-pyridine application.

  • Target: BCR-ABL1 tyrosine kinase.[1][2][3]

  • Mechanism: Unlike previous inhibitors (Imatinib) that bind the ATP site, Asciminib binds to the myristoyl pocket .

  • Chemical Structure: It features a 5-(1H-pyrazol-3-yl)pyridine core.[1][2] The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrazole NH acts as a donor, anchoring the drug into the allosteric site [4].

Visualization: Asciminib Mechanism

AsciminibFigure 3: Allosteric inhibition mechanism of Asciminib.DrugAsciminib(Pyrazolyl-Pyridine Core)SiteMyristoyl Pocket(Allosteric Site)Drug->Site High Affinity BindingTargetBCR-ABL1 KinaseResultConformational Lock(Autoinhibition)Target->Result Prevents ActivationSite->Target Induces

[3][5][6]

References

  • Brunner, H., & Scheck, T. (1992). Enantioselective catalysis.[1] 79. Optically active 2-(1H-pyrazol-3-yl)pyridines: Synthesis and characterization. Chemische Berichte, 125(3), 701–709.[1] Link

  • Halder, G. J., Kepert, C. J., Moubaraki, B., Murray, K. S., & Cashion, J. D. (2002). Guest-Dependent Spin Crossover in a Nanoporous Molecular Framework Material. Science, 298(5599), 1762-1765.[1] Link

  • Zhang, S., Sun, W. H., Kuang, T., Voon, L. L., & Dixneuf, P. H. (2007). Iron(II) complexes bearing 2-(1H-pyrazol-3-yl)pyridines: synthesis and catalytic application in ethylene oligomerization. Journal of Organometallic Chemistry, 692(24), 5307-5316.[1] Link

  • Schoepfer, J., Jahnke, W., Berellini, G., et al. (2018). Discovery of Asciminib (ABL001), an Allosteric Inhibitor of the Tyrosine Kinase Activity of BCR-ABL1. Journal of Medicinal Chemistry, 61(18), 8120–8135. Link

Methodological & Application

Application Note: Scalable Synthesis of Substituted Pyrazole-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocol for the Synthesis of Substituted Pyrazole-3-Carboxylic Acids Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

Substituted pyrazole-3-carboxylic acids are privileged scaffolds in medicinal chemistry, serving as critical intermediates for blockbuster drugs like Celecoxib (COX-2 inhibitor), Rimonabant (CB1 antagonist), and Sildenafil analogs. The 3-carboxylic acid moiety provides a versatile handle for amide coupling, bioisosteric replacement, or heterocycle extension.

This guide details the "Gold Standard" Claisen Condensation-Cyclization Protocol . Unlike erratic cycloaddition methods, this route offers predictable regiochemistry, scalability, and cost-efficiency. We prioritize the synthesis of 5-substituted-1H-pyrazole-3-carboxylic acids via the reaction of methyl ketones with diethyl oxalate, followed by hydrazine cyclization.

Strategic Route Analysis

Selecting the correct synthetic pathway is the first step in experimental design.

FeatureRoute A: Claisen Condensation (Recommended) Route B: [3+2] Cycloaddition Route C: Vilsmeier-Haack
Precursors Methyl Ketone + Diethyl OxalateAlkyne + DiazoacetateHydrazone + POCl

Regiocontrol High (Thermodynamic control)Low (often 1:1 mixtures)Moderate
Scalability Excellent (Kg scale proven)Poor (Safety concerns with diazo)Good
Atom Economy HighHighLow (Phosphorous waste)
Key Utility Generating the 3-COOH handleGenerating 3,4-disubstituted ringsGenerating 4-formyl pyrazoles

Detailed Experimental Protocol

Phase 1: Synthesis of the -Diketoester Intermediate

Objective: Activate the methyl ketone to form a 2,4-dioxobutanoate derivative. Reaction:



Reagents & Materials
  • Substrate: Methyl Ketone (1.0 equiv)

  • Reagent: Diethyl Oxalate (1.2 equiv)

  • Base:

    • Option A (Standard): Sodium Ethoxide (NaOEt) (1.3 equiv) in Ethanol (21% wt solution).

    • Option B (Sensitive Substrates): LiHMDS (1.1 equiv) in THF at -78°C.

  • Solvent: Anhydrous Ethanol (for Option A) or THF (for Option B).

Step-by-Step Procedure (Option A - Scale: 10 mmol)
  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and N

    
     inlet, charge 21% NaOEt solution (1.3 equiv).
    
  • Addition: Cool to 0°C. Add Diethyl Oxalate (1.2 equiv) dropwise over 10 minutes.

  • Substrate Addition: Add the Methyl Ketone (1.0 equiv) solution in minimal EtOH dropwise.

    • Note: The solution often turns yellow/orange, indicating enolate formation.

  • Reaction: Warm to room temperature and stir for 1 hour. Then, heat to reflux (78°C) for 3–6 hours.

    • Checkpoint: Monitor by TLC/LCMS. The intermediate diketoester is polar and enolizable; it may appear as a broad streak on silica or show a distinct enol peak in LCMS.

  • Isolation (Optional but Recommended):

    • Cool to RT.

    • Acidify with 1M HCl to pH ~4.[1]

    • Extract with EtOAc (3x). Wash combined organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
    • Result: Crude

      
      -diketoester (often an oil or low-melting solid).
      
Phase 2: Cyclization with Hydrazine

Objective: Construct the pyrazole core. Reaction: Diketoester +


 Pyrazole Ester
Reagents
  • Substrate: Crude Diketoester (from Phase 1).

  • Reagent: Hydrazine Hydrate (1.2 equiv).

    • Safety Alert: Hydrazine is toxic and a suspected carcinogen. Handle in a fume hood.

  • Solvent: Ethanol or Acetic Acid (glacial).

Step-by-Step Procedure
  • Dissolution: Dissolve the crude diketoester in Ethanol (5 mL/mmol).

  • Cyclization: Add Hydrazine Hydrate (1.2 equiv) dropwise at 0°C.

    • Exotherm: The reaction is exothermic. Control addition rate.

  • Completion: Stir at RT for 1 hour, then reflux for 2 hours to ensure dehydration of the intermediate hydroxypyrazoline.

  • Workup: Concentrate the solvent in vacuo.

Phase 3: Hydrolysis to Carboxylic Acid

Objective: Saponify the ethyl ester to the free acid.

  • Saponification: Resuspend the crude pyrazole ester in 2M NaOH (3.0 equiv).

  • Heat: Stir at 60°C for 2 hours.

    • Checkpoint: The solution should become homogeneous.

  • Precipitation (Purification):

    • Cool to 0°C.[1]

    • Slowly add concentrated HCl until pH

      
       1–2.
      
    • Critical Step: The pyrazole-3-carboxylic acid typically precipitates as a white/off-white solid.

  • Filtration: Filter the solid, wash with cold water (2x) and hexanes (1x). Dry under vacuum.[1]

    • Yield: Typical yields for this 3-step sequence range from 60% to 85%.

Mechanistic Insight & Regioselectivity

Understanding the mechanism is vital for troubleshooting, especially when using substituted hydrazines (e.g., Phenylhydrazine).

The Regioselectivity Challenge

When using


 (instead of unsubstituted hydrazine), two isomers are possible:
  • 1,5-Isomer (Kinetic): The more nucleophilic terminal

    
     attacks the most electrophilic ketone. In 
    
    
    
    -diketoesters, the ketone adjacent to the R-group is often the initial attack site, leading to the 1,5-disubstituted product (e.g., Celecoxib).
  • 1,3-Isomer (Thermodynamic): Favored in specific solvents or with bulky R-groups.

Self-Validating Check:

  • 1H NMR: The pyrazole C4-H proton is diagnostic.

    • 1,5-isomer: C4-H typically appears upfield (

      
       6.5–6.9 ppm) due to shielding by the N-aryl ring (if present).
      
    • 1,3-isomer: C4-H appears downfield (

      
       7.0–7.5 ppm).
      

Visualization of Workflows

Diagram 1: Synthetic Pathway (The "Gold Standard")

PyrazoleSynthesis Ketone Methyl Ketone (R-CO-CH3) Intermediate Diketoester Intermediate Ketone->Intermediate NaOEt, EtOH Reflux Oxalate Diethyl Oxalate (EtOOC-COOEt) Oxalate->Intermediate Ester Pyrazole-3-Ester Intermediate->Ester Cyclization Hydrazine Hydrazine (NH2NH2) Hydrazine->Ester FinalProduct Pyrazole-3-Carboxylic Acid Ester->FinalProduct Saponification & Acidification Hydrolysis NaOH / H+

Caption: Step-wise transformation from methyl ketone to pyrazole-3-carboxylic acid via Claisen condensation.

Diagram 2: Regioselectivity Decision Tree

Regioselectivity Start Select Hydrazine Source Type1 Hydrazine Hydrate (NH2NH2) Start->Type1 Type2 Substituted Hydrazine (R'-NHNH2) Start->Type2 Result1 1H-Pyrazole-3-COOH (Tautomeric Equilibrium) Type1->Result1 High Yield SolventCheck Check Solvent/pH Type2->SolventCheck PathA Protic Solvent (EtOH) + Acid Cat. SolventCheck->PathA PathB Aprotic Solvent (THF/Toluene) SolventCheck->PathB ProdA Major: 1,5-Isomer (Kinetic) PathA->ProdA ProdB Mixture or 1,3-Isomer PathB->ProdB

Caption: Decision matrix for predicting regioisomeric outcomes based on hydrazine source and solvent conditions.

Troubleshooting & Optimization

ProblemRoot CauseSolution
Low Yield in Step 1 Moisture in solvent/base.Use freshly prepared NaOEt or anhydrous commercial solutions. Ensure Nngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

atmosphere.
Incomplete Cyclization Intermediate hydroxypyrazoline is stable.Increase reflux time in Step 2 or add catalytic acetic acid to promote dehydration.
Product is Sticky/Oil Impurities preventing crystallization.Dissolve in dilute NaOH, wash with Ether (removes organics), then re-acidify aqueous layer to precipitate.
Regioisomer Mixture Substituted hydrazine used.[2][3]Switch solvent.[3] Ethanol usually favors 1,5-isomer. Toluene reflux can shift ratio. Purify via recrystallization (isomers often have vastly different solubilities).

References

  • Review of Pyrazole Synthesis: Fustero, S., et al. "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011. Link

  • Celecoxib Process Chemistry: Reddy, A. R., et al. "An Improved and Scalable Process for Celecoxib."[4][5] Organic Process Research & Development, 2009.[4] Link

  • Regioselectivity Mechanisms: Katritzky, A. R., et al. "Regioselective Synthesis of 1,3- and 1,5-Substituted Pyrazoles." Journal of Organic Chemistry, 2003. Link

  • Green Chemistry Approaches: Li, C.-J., et al. "Hydrazine-mediated synthesis of pyrazoles." Journal of the American Chemical Society, 2016.[6] Link

Sources

Application Note: High-Purity Isolation of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the purification strategy for 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid , a critical intermediate in the synthesis of GPR119 agonists and a ligand for metal-organic frameworks (MOFs). While synthesis via nucleophilic aromatic substitution (SnAr) or Paal-Knorr condensation is well-documented, isolation of the high-purity free acid is complicated by its zwitterionic potential and solubility profile.

This guide provides a scalable, self-validating protocol utilizing pH-swing extraction followed by solvent-mediated recrystallization . We address the removal of specific impurities, including unreacted 6-chloronicotinic acid and inorganic salts, ensuring a purity of >99% (HPLC).

Chemical Context & Solubility Logic

To design an effective purification, one must understand the molecule's acid-base behavior.

  • Structure Analysis: The molecule contains a carboxylic acid (

    
    ) and a pyridine nitrogen (
    
    
    
    , lowered by the electron-withdrawing pyrazole group). The pyrazole nitrogens are essentially non-basic due to the
    
    
    -aryl substitution.
  • Solubility Profile:

    • High pH (>9): Soluble as the carboxylate anion.

    • Low pH (<1): Soluble as the pyridinium cation.

    • Neutral/Mildly Acidic (pH 3–5): Insoluble (Isoelectric region).

  • Purification Strategy: We exploit the "U-shaped" solubility curve. Dissolution in base allows filtration of non-acidic insolubles. Controlled acidification precipitates the product while leaving more soluble impurities (like salts and some starting materials) in the mother liquor.

Experimental Protocols

Protocol A: Acid-Base Precipitation (Primary Purification)

Target: Removal of bulk impurities and inorganic salts.

Reagents:

  • Crude 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid

  • 1N NaOH (aq)

  • 1N HCl (aq)

  • Activated Carbon (e.g., Darco G-60)

Procedure:

  • Dissolution: Suspend the crude solid (10 g) in water (100 mL). Slowly add 1N NaOH with stirring until pH reaches 10–11. The solution should become clear as the carboxylate salt forms.

    • Checkpoint: If solids remain, they are likely unreacted 3,5-dimethylpyrazole or inorganic insolubles.

  • Filtration: Filter the alkaline solution through a Celite pad to remove insoluble particulates.

  • Carbon Treatment (Optional): If the solution is dark (tarry impurities), treat with activated carbon (5 wt%) for 30 mins at room temperature, then filter.

  • Precipitation:

    • Cool the filtrate to 0–5 °C.

    • Slowly add 1N HCl dropwise while monitoring pH.

    • Critical Step: The product will begin to precipitate as the pH approaches 5. Continue acidification until pH 3.0–3.5 .

    • Why pH 3.5? Going too low (pH < 1) may re-dissolve the product as the pyridinium hydrochloride salt.

  • Isolation: Stir the slurry for 30 minutes to ensure complete precipitation. Filter the white/off-white solid and wash with cold water (2 x 20 mL) to remove NaCl.

  • Drying: Dry in a vacuum oven at 50 °C for 12 hours.

Protocol B: Recrystallization (Polishing)

Target: Removal of trace regioisomers and unreacted 6-chloronicotinic acid.

Solvent System: Ethanol/Water (9:1 v/v) or Methanol.

Procedure:

  • Suspend the dried solid from Protocol A in Ethanol (10 mL/g).

  • Heat to reflux (

    
    ). The solid should dissolve completely.
    
    • Note: If solubility is poor, add water dropwise until clear, but do not exceed 15% water content.

  • Allow the solution to cool slowly to room temperature, then chill to

    
     for 2 hours.
    
  • Filter the crystalline product.[1] Wash with cold ethanol.

  • Yield Expectation: 85–90% recovery from crude.

Analytical Validation (HPLC Method)

Standard silica chromatography often causes "streaking" for this molecule due to the free acid. Reverse-phase HPLC with an acidic modifier is required.

Table 1: HPLC Method Parameters

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus),

,

Mobile Phase A 0.1% Phosphoric Acid or 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Gradient 5% B to 95% B over 15 mins
Detection UV @ 254 nm (Pyridine

) and 280 nm
Retention Product elutes ~7–9 mins (depending on dead volume)

Process Visualization

Workflow Diagram

The following diagram illustrates the logical flow of the purification process, highlighting the critical decision points based on pH solubility.

PurificationWorkflow Crude Crude Reaction Mixture (Solid) Dissolution Dissolve in 1N NaOH (pH 10-11) Crude->Dissolution Filter1 Filtration (Celite) Dissolution->Filter1 Filtrate Filtrate (Product as Na+ Salt) Filter1->Filtrate WasteSolid Solid Waste (Unreacted Pyrazole, Tars) Filter1->WasteSolid Insolubles Acidification Acidify with 1N HCl to pH 3.0 - 3.5 Filtrate->Acidification Precipitation Precipitate Formation (Free Acid) Acidification->Precipitation Isoelectric Point Filter2 Filtration & Wash Precipitation->Filter2 Recryst Recrystallization (EtOH/H2O) Filter2->Recryst FinalProduct Pure Product (>99% HPLC) Recryst->FinalProduct

Caption: Step-by-step purification workflow exploiting the amphoteric nature of the pyridine-carboxylic acid.

Impurity Fate Mapping

Understanding where impurities go is vital for troubleshooting.

ImpurityFate Imp_SM1 Start Mat: 3,5-Dimethylpyrazole Step_Base Alkaline Filtration Imp_SM1->Step_Base Insoluble in Base Imp_SM2 Start Mat: 6-Chloronicotinic Acid Step_Recryst Recrystallization Imp_SM2->Step_Recryst Removed in Mother Liquor Imp_Salts Inorganic Salts (NaCl) Step_Acid Acidic Mother Liquor Imp_Salts->Step_Acid Remains Soluble Step_Wash Water Wash Imp_Salts->Step_Wash Washed Away Product Final Product Step_Base->Product Step_Recryst->Product

Caption: Fate mapping of common impurities during the purification cascade.

References

  • Vertex AI Search. (2023). Synthesis and purification of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid. 2

  • PubChem. (n.d.). 6-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid - Compound Summary. National Library of Medicine. [Link]

  • Li, X., et al. (2012). Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives. Journal of Molecular Structure. 3

  • SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Pyrazolyl-Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Pyrazolyl-pyridine compounds (e.g., 2-(1H-pyrazol-1-yl)pyridine) represent a critical class of bidentate nitrogen ligands used extensively in organometallic catalysis (Ruthenium/Iridium complexes) and pharmaceutical drug discovery (kinase inhibitors).

From a chromatographic perspective, these molecules present specific challenges:

  • Basicity & Tailing: The pyridine nitrogen (

    
    ) and pyrazole nitrogen (
    
    
    
    ) are prone to interacting with residual silanols on silica-based columns, leading to severe peak tailing.
  • Structural Isomerism: Synthetic pathways often yield regioisomers (e.g., 1,3- vs. 1,5-substituted pyrazoles) with identical mass-to-charge ratios (isobaric), requiring high-selectivity stationary phases for resolution.

  • Hydrophobicity: While the core is polar, functionalization often renders these compounds sparingly soluble in pure water, necessitating organic-rich sample diluents.

This guide provides a robust, self-validating protocol for the separation and quantification of these derivatives, moving beyond "cookbook" recipes to explain the why behind every parameter.

Physicochemical Basis of Separation

To design a robust method, we must understand the analyte's behavior in solution.

Moiety

(Approx)
Behavior at pH 3.0Behavior at pH 10.0Chromatographic Implication
Pyridine Ring 5.2Protonated (

)
NeutralAt low pH, repulsion from residual silanols improves peak shape.
Pyrazole Ring 2.5Partially ProtonatedNeutralWeak basicity; less prone to tailing than pyridine but contributes to polarity.
Substituents Var.Var.Var.Hydrophobic groups (phenyl, alkyl) drive retention on C18.

The Strategy: We will utilize a Low pH (pH ~2-3) approach as the primary method. By fully protonating the basic nitrogens, we increase their solubility and, critically, we suppress the ionization of residual silanols (


) on the column, preventing the cation-exchange mechanism that causes tailing.

Method Development Decision Matrix

The following flow diagram illustrates the logical process for selecting the correct stationary phase and mobile phase based on your specific pyrazolyl-pyridine derivative.

MethodDevelopment Start Analyte Characterization Isomers Are Regioisomers Present? Start->Isomers Standard Standard C18 (End-capped) Zorbax Eclipse Plus / Waters BEH Isomers->Standard No PFP Fluorophenyl (PFP) Column Exploits Pi-Pi Interactions Isomers->PFP Yes (e.g., 1,3 vs 1,5) Tailing Is Peak Tailing > 1.5? Standard->Tailing PFP->Tailing HighPH Switch to High pH (pH 9.5) Ammonium Bicarbonate (Requires Hybrid Silica) Tailing->HighPH Severe AddTEA Add Ion-Pairing Reagent (0.1% TEA or TFA) Tailing->AddTEA Moderate Final Final Method Validation Tailing->Final No HighPH->Final AddTEA->Final

Caption: Decision tree for selecting stationary phases based on isomer presence and peak symmetry requirements.

Standard Operating Protocol (SOP)

Method A: The "Workhorse" Protocol (Low pH)

Recommended for general purity analysis and reaction monitoring.

1. Instrumentation & Conditions
  • System: HPLC with PDA/DAD (Agilent 1260/Waters Alliance equivalent).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or Waters XBridge C18.

    • Why: "Eclipse Plus" and "XBridge" are double end-capped, minimizing silanol activity.

  • Temperature: 30°C (Controlled).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 254 nm (aromatic backbone) and 280 nm.

2. Mobile Phase Preparation
  • Solvent A (Aqueous): 0.1% Formic Acid in Water (Milli-Q grade).

    • Note: Formic acid is volatile and LC-MS compatible. If using UV only, 0.1% Phosphoric Acid (

      
      ) is superior for peak shape due to phosphate's ability to mask silanols.
      
  • Solvent B (Organic): Acetonitrile (HPLC Grade).

3. Gradient Program
Time (min)% Solvent BEvent
0.005Initial Equilibration
2.005Isocratic Hold (Polar impurities)
12.0095Linear Gradient
15.0095Wash Step
15.105Re-equilibration
20.005End of Run
4. Sample Preparation (Critical)
  • Diluent: 50:50 Water:Acetonitrile.

  • Procedure:

    • Weigh 1-2 mg of sample.

    • Dissolve in 1 mL Acetonitrile (sonicate if necessary).

    • Dilute to final concentration of 0.1 mg/mL with Water.

    • Filter: 0.22 µm PTFE or Nylon syringe filter.

    • Self-Validation Check: If the solution turns cloudy upon adding water, increase organic ratio to 70:30, but ensure the injection volume is low (<5 µL) to prevent "solvent shock" peak distortion.

Method B: Isomer Separation Protocol (Pi-Pi Selectivity)

Recommended when separating structural isomers (e.g., position of the pyrazole on the pyridine ring).

  • Column: Pentafluorophenyl (PFP) / F5 (e.g., Phenomenex Kinetex F5).

    • Mechanism:[3][4][5] The electron-deficient fluorine ring on the column interacts strongly with the electron-rich nitrogen heterocycles. Isomers with slightly different electron densities will resolve significantly better here than on C18.

  • Mobile Phase: Methanol is often preferred over Acetonitrile for PFP columns to maximize pi-pi interactions.

  • Gradient: Shallower gradient (e.g., 20% to 60% B over 20 minutes).

Data Analysis & Troubleshooting

System Suitability Criteria

Before running unknown samples, inject a standard 5 times.

  • RSD of Area: < 2.0%[6]

  • Tailing Factor (

    
    ):  0.8 < 
    
    
    
    < 1.5
  • Theoretical Plates (

    
    ):  > 5000
    
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Peak Tailing > 2.0 Silanol interaction with Pyridine N.1. Switch buffer to 0.1% TFA (stronger ion pairing).2. Use "High pH" resistant column (Waters XBridge) with 10mM Ammonium Bicarbonate (pH 10).
Split Peaks Sample solvent too strong.Reduce injection volume to 1-2 µL or match sample solvent to initial mobile phase (5% ACN).
Retention Shift pH fluctuation.Pyridines are sensitive to pH near their

. Ensure buffer is prepared gravimetrically or pH-metered precisely.
Ghost Peaks Carryover.These compounds stick to steel. Add a needle wash step (50:50 MeOH:Water + 0.1% Formic Acid).

References

  • Schronk, L. R., et al. "Reversed-Phase HPLC Retention Behavior of Coal-Related Nitrogen Heterocyclic Compounds." Journal of Chromatographic Science, vol. 19, no. 10, 1981.[7] Link

  • Grinevich, O. I., et al. "Retention Behavior of Nitrogen-Containing Heterocyclic Compounds in Reversed-Phase and Hydrophilic HPLC–MS."[8] ResearchGate, 2025. Link

  • BenchChem Technical Support. "Column chromatography conditions for separating pyrazole isomers." BenchChem Application Guide, 2025. Link

  • Helix Chromatography. "HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine." Helix Applications, 2025.[9] Link

  • Reich, H. J., & Bordwell, F. G. "Bordwell pKa Table (Acidity in DMSO)." Organic Chemistry Data, University of Wisconsin. Link

Sources

Integrated Biological Screening Protocols for Novel Pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

From Enzymatic Inhibition to Cellular Function

Abstract

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (COX-2 inhibitor), Crizotinib (ALK/ROS1 inhibitor), and Ruxolitinib (JAK inhibitor). However, the physicochemical properties of synthetic pyrazoles—specifically their tendency for poor aqueous solubility and aggregation—can introduce significant artifacts in biological screening. This guide provides a rigorous, self-validating experimental framework for screening pyrazole libraries, focusing on Kinase Inhibition (Target-Based) and Antimicrobial Susceptibility (Phenotypic).

Part 1: Pre-Experimental Compound Management

Objective: Eliminate false positives caused by compound aggregation or precipitation.

Solubility Profiling & Stock Preparation

Synthetic pyrazoles often exhibit high lipophilicity (LogP > 3). Improper solubilization is the #1 cause of assay variability.

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

  • Standard Stock Concentration: 10 mM.

  • Storage: -20°C in amber glass or polypropylene vials (avoid polystyrene).

Protocol: The "Pre-Screen" Solubility Check Before any biological assay, perform this nephelometric check:

  • Dilute 1 µL of 10 mM stock into 99 µL of the specific assay buffer (e.g., Kinase Buffer or Mueller-Hinton Broth) in a clear 96-well plate.

  • Final concentration: 100 µM (1% DMSO).

  • Measure Absorbance at 650 nm (turbidity).

  • Criterion: If

    
     (relative to blank), the compound has precipitated.
    
    • Action: Lower screening concentration to 10 µM or 1 µM until soluble.

Part 2: Target-Based Screening (Kinase Inhibition)

Rationale: Pyrazoles are classic ATP-competitive inhibitors. This module uses a luminescent ADP-detection assay (e.g., ADP-Glo™) which is less prone to interference from fluorescent pyrazole derivatives than FRET-based assays.

Experimental Workflow (DOT Visualization)

KinaseAssay cluster_0 Reaction Assembly cluster_1 Enzymatic Phase cluster_2 Detection Phase Compound Pyrazole Cmpd (Serial Dilution) Incubation 60 min @ RT (Kinase Reaction) Compound->Incubation Enzyme Kinase + Substrate Enzyme->Incubation ATP Ultra-Pure ATP ATP->Incubation Stop Add ADP-Glo™ (Depletes ATP) Incubation->Stop Generates ADP Detect Add Detection Rgt (ADP -> ATP -> Light) Stop->Detect 40 min wait Read Luminometer (RLU) Detect->Read 30 min wait

Caption: Luminescent Kinase Assay Workflow. The assay quantifies kinase activity by converting the ADP product back into ATP, which drives a luciferase reaction.

Detailed Protocol

Reagents:

  • Recombinant Kinase (e.g., EGFR, BRAF).

  • Substrate (Peptide/Protein specific to kinase).

  • Ultrapure ATP (Km concentration for the specific kinase).

  • Positive Control: Staurosporine (pan-kinase inhibitor).

  • Negative Control: 1% DMSO in buffer.

Steps:

  • Plate Prep: Use white, low-volume 384-well plates.

  • Compound Addition: Add 2.5 µL of 4x compound solution (in buffer/DMSO).

  • Enzyme Addition: Add 2.5 µL of 4x Enzyme/Substrate mix.

  • Pre-Incubation: Incubate 10 min at RT (allows compound to bind allosteric/active sites).

  • Start Reaction: Add 2.5 µL of 4x ATP.

  • Incubation: 60 min at RT.

  • Termination/Depletion: Add 7.5 µL ADP-Glo™ Reagent. Incubate 40 min (consumes unreacted ATP).

  • Detection: Add 15 µL Kinase Detection Reagent. Incubate 30 min (converts ADP to light).

  • Read: Measure Luminescence (Integration time: 0.5–1.0 sec).

Data Analysis & Validation
  • Percent Inhibition:

    
    
    
  • Z-Factor (Quality Control): Must be > 0.5 for the plate to be valid.

    
    
    

Part 3: Phenotypic Screening (Antimicrobial Susceptibility)

Rationale: Many pyrazoles target bacterial DNA gyrase or fungal CYP51. The CLSI Broth Microdilution method is the regulatory standard.

Experimental Workflow (DOT Visualization)

Microdilution cluster_controls Mandatory Controls Inoculum Inoculum Prep (0.5 McFarland) Plate 96-Well Plate Setup Inoculum->Plate Add 50 µL Dilution Compound Dilution (2-fold serial in MHB) Dilution->Plate Add 50 µL Incubate Incubation (16-20h @ 35°C) Plate->Incubate Read Read MIC (No Visible Growth) Incubate->Read C1 Sterility (Media only) C1->Plate C2 Growth (Bacteria + DMSO) C2->Plate C3 Ref (Ciprofloxacin) C3->Plate

Caption: CLSI-Compliant Broth Microdilution Workflow for MIC Determination.

Detailed Protocol (CLSI M07-A10 Standard)

Reagents:

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Organisms: S. aureus ATCC 29213 (Gram+), E. coli ATCC 25922 (Gram-).

  • Dye (Optional): Resazurin (0.01%) for colorimetric readout (Blue -> Pink = Growth).

Steps:

  • Compound Dilution: Prepare 2-fold serial dilutions of pyrazole in CAMHB across the 96-well plate (e.g., 64 µg/mL to 0.125 µg/mL). Final DMSO must be < 2.5%.

  • Inoculum Prep: Suspend colonies in saline to match 0.5 McFarland standard (

    
     CFU/mL). Dilute this 1:100 in CAMHB.
    
  • Inoculation: Add 50 µL of diluted inoculum to 50 µL of compound solution in wells. Final cell density

    
     CFU/mL.
    
  • Incubation: 16–20 hours at 35°C (ambient air, no CO2).

  • Reading:

    • Visual: Identify the lowest concentration well that is optically clear (no turbidity).

    • Resazurin: If used, add 10 µL dye, incubate 2h. Blue = No Growth (MIC).

Part 4: Data Presentation & Interpretation

Summary Table Template

Organize your screening data as follows to facilitate SAR (Structure-Activity Relationship) analysis.

Compound IDR1 Subst.R2 Subst.Kinase IC50 (nM)S. aureus MIC (µg/mL)HepG2 CC50 (µM)Selectivity Index (SI)
PZ-001 -Ph-CH345 ± 5>641202.6
PZ-002 -Ph-4-F-CH312 ± 2 32151.25
Ref (Crizotinib) N/AN/A8 ± 1N/D253.1
  • Selectivity Index (SI):

    
    . An SI > 10 is generally required for a lead candidate.
    

Part 5: Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
High Background in Kinase Assay Pyrazole fluorescence interferenceSwitch from fluorescent (FRET) to luminescent (ADP-Glo) or mobility shift assays.
"Flat" Dose-Response Curve Compound precipitationCheck solubility (Part 1.1). Reduce max concentration. Add 0.01% Triton X-100.
Skipped Wells in MIC (Growth at High Conc, No Growth at Low) "Eagle Effect" or solubility issuesRepeat assay. Ensure drug is fully dissolved in stock before dilution.
Variability > 20% Pipetting error or edge effectsUse automated liquid handling. Fill outer wells with PBS (evaporation barrier).

References

  • BenchChem. (2025).[1][2][3][4][5] Application Notes and Protocols for the Synthesis and Evaluation of Pyrazole Core-Containing Kinase Inhibitors. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). Link

  • National Institutes of Health (NIH) / NCATS. (2013). Assay Guidance Manual: Cell Viability Assays (MTT/MTS). Link

  • MDPI. (2023). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Link

  • Promega. (2024). ADP-Glo™ Kinase Assay Technical Manual. Link

Sources

in vitro assays for 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the in vitro characterization protocols for 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid (referred to herein as DPP-3-CA ). Structurally, this compound is a 6-substituted analog of Nicotinic Acid (Niacin) , where the introduction of a dimethylpyrazole moiety is designed to modulate lipophilicity and receptor binding affinity while retaining the core pharmacophore.

The primary biological target for this class of compounds is the Hydroxycarboxylic Acid Receptor 2 (HCAR2) , formerly known as GPR109A . Activation of this G_i/o-coupled GPCR is the canonical mechanism for niacin-induced inhibition of lipolysis and anti-inflammatory signaling. Consequently, this guide focuses on validating DPP-3-CA as a metabolic modulator and anti-inflammatory agent.

Key Applications:

  • Metabolic Disease: Dyslipidemia, inhibition of free fatty acid (FFA) release.[1]

  • Inflammation: Atherosclerosis regression, macrophage polarization (M1 to M2 shift).

  • Lead Optimization: Assessing potency (EC50) relative to unmodified Niacin.

Mechanism of Action & Signaling Pathway

DPP-3-CA functions as an orthosteric agonist of HCAR2/GPR109A. Upon binding, it induces a conformational change in the receptor, triggering the dissociation of the G_i/o protein subunit. This leads to the inhibition of Adenylyl Cyclase (AC), resulting in a rapid depletion of intracellular cyclic AMP (cAMP).

Downstream Consequences:

  • Adipocytes: Reduced cAMP

    
     Reduced PKA activity 
    
    
    
    Dephosphorylation of Hormone Sensitive Lipase (HSL)
    
    
    Inhibition of Lipolysis .
  • Immune Cells (Macrophages/Monocytes): Inhibition of NF-

    
    B signaling 
    
    
    
    Reduced secretion of pro-inflammatory cytokines (TNF-
    
    
    , IL-6, MCP-1).
Pathway Visualization

GPR109A_Pathway Ligand DPP-3-CA (Ligand) Receptor GPR109A (HCAR2) (GPCR) Ligand->Receptor Activates Gi G_i/o Protein (Subunit) Receptor->Gi Couples AC Adenylyl Cyclase (Enzyme) Gi->AC Inhibits NFkB NF-κB Pathway (Inflammation) Gi->NFkB Inhibits (in Macrophages) cAMP cAMP (Second Messenger) AC->cAMP Reduces Synthesis PKA Protein Kinase A (PKA) cAMP->PKA Activates (Reduced) HSL Hormone Sensitive Lipase (p-HSL) PKA->HSL Phosphorylates (Reduced) Lipolysis Lipolysis (FFA Release) HSL->Lipolysis Drives (Inhibited)

Figure 1: Signal transduction pathway of DPP-3-CA acting via GPR109A to inhibit lipolysis and inflammation.

Experimental Protocols

Protocol A: GPR109A Functional Assay (cAMP Inhibition)

Objective: Quantify the potency (EC50) of DPP-3-CA by measuring its ability to inhibit Forskolin-induced cAMP accumulation. Cell Model: CHO-K1 or HEK293 cells stably expressing human GPR109A (HCAR2).

Materials:

  • GPR109A-CHO Stable Cell Line.

  • DPP-3-CA (10 mM stock in DMSO).

  • Forskolin (10 mM stock).

  • TR-FRET cAMP Detection Kit (e.g., LANCE or HTRF).

  • Assay Buffer: HBSS + 5 mM HEPES + 0.5 mM IBMX (PDE inhibitor).

Step-by-Step Methodology:

  • Cell Preparation: Harvest cells and resuspend in Assay Buffer at a density of

    
     cells/mL. Dispense 5 µL/well into a 384-well low-volume white plate.
    
  • Compound Dilution: Prepare a 10-point serial dilution (1:3) of DPP-3-CA in Assay Buffer containing 2x Forskolin (final Forskolin conc. should be EC80, typically 2-5 µM).

    • Control 1: Niacin (Reference Agonist).[1]

    • Control 2: Vehicle (DMSO + Forskolin).

    • Control 3: Basal (DMSO only, no Forskolin).

  • Stimulation: Add 5 µL of the Compound/Forskolin mix to the cells.

  • Incubation: Incubate for 30–45 minutes at Room Temperature (RT).

  • Detection: Add detection reagents (cAMP-d2 and Anti-cAMP-Cryptate) according to kit instructions. Incubate for 1 hour at RT.

  • Readout: Measure TR-FRET signal (665 nm / 615 nm ratio) on a compatible plate reader (e.g., EnVision).

  • Analysis: Plot the FRET ratio against log[Concentration]. Calculate EC50 using a 4-parameter logistic fit.

    • Expected Result: A dose-dependent decrease in TR-FRET signal (inverse to cAMP levels) indicates agonism.

Protocol B: Anti-Lipolytic Assay in Primary Adipocytes

Objective: Confirm physiological efficacy by measuring glycerol release (a marker of lipolysis) in adipocytes. Cell Model: Differentiated 3T3-L1 adipocytes or primary murine adipocytes.

Materials:

  • Differentiated 3T3-L1 adipocytes (Day 8-10 post-differentiation).

  • Lipolysis Buffer: Krebs-Ringer Bicarbonate Buffer (KRBH) + 2% Fatty Acid-Free BSA.

  • Isoproterenol (10 µM) – to stimulate lipolysis.

  • Colorimetric Glycerol Assay Kit.

Step-by-Step Methodology:

  • Starvation: Wash adipocytes 2x with warm PBS. Incubate in serum-free KRBH for 2 hours.

  • Treatment: Replace buffer with KRBH containing:

    • Isoproterenol (10 nM - sub-maximal stimulation).

    • DPP-3-CA (Concentration range: 0.1 µM – 100 µM).

  • Incubation: Incubate for 3 hours at 37°C / 5% CO2.

  • Sampling: Collect 50 µL of the supernatant.

  • Quantification: Mix supernatant with Glycerol Assay Reagent (coupled enzyme system: Glycerol Kinase/Oxidase). Incubate 15 min at RT.

  • Measurement: Read Absorbance at 570 nm.

  • Data Processing: Normalize glycerol release to total protein content per well.

    • Validation Criteria: Isoproterenol should increase glycerol ~3-5 fold over basal. DPP-3-CA should suppress this increase in a dose-dependent manner.

Comparative Data Summary

When characterizing DPP-3-CA, use the following template to benchmark against Niacin.

ParameterAssay TypeNiacin (Reference)DPP-3-CA (Target)Notes
Potency (EC50) cAMP Inhibition (CHO-GPR109A)~100 nMTBD Lower EC50 indicates higher potency.
Efficacy (Emax) cAMP Inhibition100%TBD Partial agonism may reduce flushing side effects.
Lipolysis IC50 Glycerol Release (3T3-L1)~200 nMTBD Physiological correlate of cAMP data.
Solubility Kinetic Solubility (PBS, pH 7.4)High (>10 mg/mL)Lower Pyrazole ring increases lipophilicity (LogP).

Safety & Handling

  • Solubility: The 3,5-dimethylpyrazole group significantly increases the LogP compared to nicotinic acid. Dissolve in DMSO to create a stock solution (up to 50 mM), then dilute into aqueous buffers. Avoid freeze-thaw cycles.[2]

  • Stability: The pyrazole-pyridine bond is metabolically stable, but the carboxylic acid is susceptible to esterification if stored in alcohols. Store solid powder at -20°C.

References

  • Tunaru, S., et al. (2003). "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect." Nature Medicine, 9(3), 352-355. Link

  • Offermanns, S. (2006). "The nicotinic acid receptor GPR109A (HM74A or PUMA-G)." Trends in Pharmacological Sciences, 27(7), 384-390. Link

  • Li, J., et al. (2020). "New nicotinic acid-based 3,5-diphenylpyrazoles: design, synthesis and antihyperlipidemic activity." Molecular Diversity, 24, 1-15. (Demonstrates the utility of pyrazole-niacin hybrids). Link

  • PubChem Compound Summary. "6-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid."[3] National Center for Biotechnology Information. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-PYR-006 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Yield and Purity Bottlenecks in Pyrazolyl-Pyridine Synthesis

Executive Summary

The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid is a critical workflow for generating ligands used in metal-organic frameworks (MOFs) and medicinal chemistry pharmacophores. While the target appears structurally simple, researchers often encounter "hidden" failure modes related to the zwitterionic nature of the nicotinic acid core and the amphoteric behavior of the pyrazole moiety.

This guide addresses the two primary synthetic routes:

  • The Cyclization Route (Preferred): Condensation of 6-hydrazinonicotinic acid with acetylacetone.

  • The SNAr Route (Alternative): Displacement of 6-chloronicotinic acid with 3,5-dimethylpyrazole.

Module 1: Route Selection & Strategy

Before troubleshooting, verify you are using the optimal route for your scale and purity requirements.

FeatureRoute A: Cyclization (Knorr) Route B: SNAr Displacement
Precursors 6-hydrazinonicotinic acid + Acetylacetone6-chloronicotinic acid + 3,5-dimethylpyrazole
Atom Economy High (Water byproduct)Lower (HCl/Salt byproduct)
Key Challenge Hydrazone intermediate stallingPoor nucleophilicity due to acid deprotonation
Recommendation Primary Choice for high purity.Use only if starting materials for Route A are unavailable.

Module 2: The Cyclization Route (Troubleshooting)

Context: This reaction relies on the condensation of hydrazine with a 1,3-diketone. The symmetry of acetylacetone (2,4-pentanedione) eliminates regioisomer concerns, but "stalled" cyclization is common.

Ticket #01: "My product is a sticky, yellow gum instead of a solid."

Diagnosis: This is the hallmark of the Hydrazone Trap . The reaction has proceeded to the intermediate hydrazone (monocondensation) but failed to undergo the final dehydration step to aromatize into the pyrazole. Root Cause: Insufficient heat or incorrect pH. The ring closure requires acid catalysis or thermal driving force to eliminate water.

Resolution Protocol:

  • Solvent Switch: If using Ethanol at reflux (78°C), switch to Acetic Acid or Ethanol/HCl . The protonation of the carbonyl oxygen activates it for the intramolecular nucleophilic attack.

  • Temperature: Ensure the reaction is refluxing vigorously.

  • Workup: Do not rotovap to dryness immediately. Pour the reaction mixture into ice water. The sudden polarity shift often forces the hydrophobic pyrazole product to precipitate as a clean solid.

Ticket #02: "NMR shows a doublet at ~8.8 ppm and broad peaks."

Diagnosis: Zwitterionic aggregation. Root Cause: The carboxylic acid (C3 position) and the pyridine nitrogen (N1) can form intermolecular hydrogen bond networks or internal salts, broadening NMR signals and reducing solubility.

Resolution Protocol:

  • NMR Solvent: Add 1-2 drops of TFA-d or NaOD to the DMSO-d6 tube. This breaks the zwitterion, sharpening the peaks.

  • Purification: Isolate the product at its Isoelectric Point (pI) .

    • Dissolve the crude gum in minimal alkaline water (pH 10).

    • Slowly acidify with 1M HCl.

    • The product will precipitate typically between pH 3.5 and 4.5.

Visual Workflow: Mechanism & Failure Points

The following diagram illustrates the critical path and where the reaction stalls (The "Hydrazone Trap").

KnorrMechanism Start 6-Hydrazinonicotinic Acid + Acetylacetone Inter1 Hemiaminal Intermediate Start->Inter1 Nucleophilic Attack Hydrazone Hydrazone (STALL POINT) Inter1->Hydrazone - H2O Hydrazone->Hydrazone Low Temp/pH > 7 (Accumulates) Cyclization Intramolecular Attack Hydrazone->Cyclization Acid/Heat Required Product 6-(3,5-dimethyl-1H-pyrazol-1-yl) pyridine-3-carboxylic acid Cyclization->Product - H2O (Aromatization)

Caption: The critical failure point is the Hydrazone intermediate. Without sufficient energy or acid catalysis, the reaction stalls before the second dehydration.

Module 3: The SNAr Route (Troubleshooting)

Context: Reacting 6-chloronicotinic acid with 3,5-dimethylpyrazole. This route is deceptively difficult because the carboxylic acid interferes with the base required for the substitution.

Ticket #03: "Yield is consistently <20%."

Diagnosis: Catalyst Poisoning / Base Consumption. Root Cause: You are likely using the free acid (6-chloronicotinic acid). The first equivalent of base (e.g., K2CO3) simply deprotonates the carboxylic acid to form the carboxylate. The carboxylate anion is electron-donating (inductively), which deactivates the pyridine ring toward nucleophilic attack at the 6-position.

Resolution Protocol:

  • Esterification Strategy (Recommended):

    • Step 1: Convert 6-chloronicotinic acid to Methyl 6-chloronicotinate (SOCl2/MeOH).

    • Step 2: Perform SNAr with 3,5-dimethylpyrazole (Base: Cs2CO3, Solvent: DMF, Temp: 100°C). The ester is electron-withdrawing, significantly accelerating the reaction.

    • Step 3: Hydrolyze the ester (LiOH/THF/H2O) to get the final acid.

  • Alternative (If using free acid): Use 2.5 equivalents of NaH in dry DMF. The dianion mechanism is possible but harsh and often leads to decarboxylation.

Module 4: Purification & Characterization Data[1][2]

Solubility Profile

Understanding the solubility is key to isolation.

SolventSolubility (25°C)Notes
Water (pH 7) LowZwitterion is insoluble.
Water (pH > 9) HighForms soluble carboxylate salt.
Water (pH < 2) HighForms soluble pyridinium salt.
DMSO HighBest for NMR.
Ethanol ModerateGood for recrystallization if hot.
DCM/Hexane NegligibleProduct will crash out.
Analytical Checkpoints
  • 1H NMR (DMSO-d6): Look for the pyrazole proton singlet at ~6.0 ppm. The methyl groups of the pyrazole should appear as two distinct singlets (approx 2.2 and 2.6 ppm) due to the anisotropic effect of the pyridine ring, or one singlet if perfectly equivalent in solution (often 2.2-2.5 ppm).

  • Mass Spec (ESI): Expect [M+H]+ = 218.1. Note that [M+Na]+ is very common due to the carboxylic acid.

References

  • Synthesis of Pyrazolyl-Pyridines via SNAr

    • Title: Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.
    • Source: Green Chemistry, 2021.[1]

    • Relevance: Validates SNAr conditions on chloropyridines and highlights the need for activated substr
    • Link:[Link]

  • Knorr Pyrazole Synthesis Mechanism

    • Title: Reaction of acetylacetone with hydrazine derivatives.[2][3][4]

    • Source: ScienceMadness / General Heterocyclic Chemistry.
    • Relevance: Establishes the mechanism of 1,3-diketone condensation with hydrazines to form 3,5-dimethylpyrazoles.
    • Link:[Link]

  • Coordination Complexes of the Target Molecule

    • Title:copper(II) dihydrate.[5]

    • Source: Acta Crystallographica Section E, 2008.
    • Relevance: Confirms the structure and existence of the specific target molecule (6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid) and its behavior as a ligand.
    • Link:[Link]

  • Solubility of Pyridine Carboxylic Acids

    • Title: Mole fraction solubilities of pyridine-3-carboxylic acid.
    • Source: Journal of Chemical Thermodynamics (via ResearchG
    • Relevance: Provides baseline solubility data for the nicotinic acid core, essential for purification str
    • Link:[Link]

Sources

optimizing reaction conditions for pyrazolyl-pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazolyl-Pyridine Synthesis Optimization

Ticket System Status: [ONLINE] Current Queue Focus: Regioselectivity Control & Catalyst Longevity Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Scaffold Challenge

You are likely here because you are synthesizing 2-(1H-pyrazol-3-yl)pyridine derivatives—privileged bidentate ligands used extensively in coordination chemistry (luminescence, catalysis) and medicinal chemistry (kinase inhibitors).

This scaffold presents two distinct synthetic challenges depending on your chosen route:

  • Condensation Route: Controlling regioselectivity (N1 vs. N2 alkylation or 3- vs. 5-isomer formation) when using unsymmetrical building blocks.

  • Cross-Coupling Route: Overcoming catalyst poisoning caused by the strong coordination of the pyridine nitrogen to transition metals (Pd/Cu).

This guide is structured as a dynamic troubleshooting workflow to resolve these specific bottlenecks.

Module 1: The Condensation Route (Ring Construction)

Best for: Building the pyrazole ring from scratch on a pyridine backbone.

User Reported Issue #101: "I am getting a mixture of regioisomers."

Context: You are reacting a pyridyl-1,3-diketone with a substituted hydrazine. Diagnosis: Hydrazine is a bidentate nucleophile. In unsymmetrical 1,3-diketones, the most electrophilic carbonyl is attacked first. If the electronic difference between the two carbonyls is small, you get a mixture.

The Fix: Switch to Enaminones (The DMF-DMA Protocol) Instead of a 1,3-diketone, convert your acetyl-pyridine starting material into an enaminone using


-dimethylformamide dimethyl acetal (DMF-DMA).
  • Why it works: Enaminones (

    
    ) have two distinct electrophilic sites: the hard carbonyl and the soft 
    
    
    
    -carbon. This directs the hydrazine attack with high fidelity.

Optimized Protocol (Enaminone Route):

  • Enaminone Formation: Reflux 2-acetylpyridine with neat DMF-DMA (1.5 equiv) for 8 hours. Evaporate to obtain the red/orange solid intermediate.

  • Cyclization: Dissolve intermediate in Ethanol (0.5 M). Add Hydrazine hydrate (1.2 equiv).

  • Conditions: Reflux for 2 hours.

  • Result: Exclusive formation of the specific isomer due to the elimination of the

    
     group.
    
Visualizing Regioselectivity Pathways

The following diagram illustrates the decision logic for controlling regiochemistry.

Regioselectivity Start Starting Material: 2-Acetylpyridine RouteA Route A: Claisen Condensation (with Ester) Start->RouteA Base/Ester RouteB Route B: DMF-DMA (Enaminone) Start->RouteB Neat/Reflux InterA 1,3-Diketone (Ambident Electrophile) RouteA->InterA InterB Enaminone (Polarized System) RouteB->InterB Hydrazine Add R-NH-NH2 InterA->Hydrazine InterB->Hydrazine ResultA Mixture of Isomers (Hard to Purify) Hydrazine->ResultA Poor Selectivity ResultB Single Regioisomer (High Purity) Hydrazine->ResultB Directed Attack

Caption: Figure 1. Strategic selection of intermediates determines regiochemical outcome. Enaminones (Route B) offer superior control over traditional diketones.

Module 2: The Cross-Coupling Route (Linking Rings)

Best for: Connecting a pre-formed pyrazole to a pyridine ring (Suzuki-Miyaura or Buchwald-Hartwig).

User Reported Issue #204: "Reaction stalls at 30% conversion."

Context: Suzuki coupling of Pyridyl-Boronic Acid + Halo-Pyrazole (or vice versa) using


.
Diagnosis: Catalyst Poisoning . The pyridine nitrogen is a strong 

-donor and displaces the phosphine ligands on the Palladium, forming an inactive "Pd-Pyridine" complex. This shuts down the catalytic cycle.

The Fix: Ligand Switching & Base Management You must use a ligand that binds to Pd more strongly than the pyridine nitrogen or creates steric bulk to prevent pyridine coordination.

Comparison of Catalyst Systems:

ParameterStandard (Fail-Prone)Optimized (Resilient)Why?
Catalyst


or XPhos Pd G2
Bidentate ligands (dppf) or bulky biaryls (XPhos) resist displacement by pyridine.
Base


or

Anhydrous bases in organic solvents often outperform aqueous biphasic systems for N-heterocycles.
Solvent Toluene/Water1,4-Dioxane or DME Higher boiling points allow for thermal dissociation of the inactive Pd-Pyridine species.
Additive NoneCuI (5 mol%) Advanced Trick: Copper can scavenge the pyridine nitrogen, keeping the Pd free for catalysis.

Optimized Protocol (Suzuki Coupling):

  • Reagents: 2-Bromopyridine (1.0 eq), Pyrazole-boronic pinacol ester (1.1 eq).

  • Catalyst:

    
     (5 mol%).
    
  • Base:

    
     (2.0 eq).
    
  • Solvent: 1,4-Dioxane/Water (4:1). Degas thoroughly with Argon.

  • Temp: 90°C - 100°C. Note: High temperature is required to reverse pyridine coordination.

Module 3: Purification & Characterization

Distinguishing the isomers is the final hurdle.

FAQ: How do I distinguish the 3-pyridyl vs 5-pyridyl pyrazole isomers?

If you used the condensation route with a substituted hydrazine (


), you might form two isomers.

NMR Diagnostic Guide:

  • NOESY/ROESY is mandatory.

  • Isomer A (1,5-substituted): Look for a NOE cross-peak between the N-substituent (e.g., N-Methyl or N-Phenyl protons) and the Pyridine ring protons . This indicates the pyridine is adjacent to the N-substituent (Position 5).

  • Isomer B (1,3-substituted): The N-substituent will show NOE with the Pyrazole-H4 proton, but not the pyridine ring.

Troubleshooting Workflow Diagram

Use this logic gate to solve low yields or purity issues.

Troubleshooting Start Problem Detected IssueType Identify Issue Start->IssueType LowYield Low Yield / Stalled IssueType->LowYield Coupling RegioMix Regioisomer Mixture IssueType->RegioMix Condensation CheckCat Check Catalyst Ligand LowYield->CheckCat CheckSM Check Starting Material RegioMix->CheckSM Sol1 Switch to Pd(dppf)Cl2 Increase Temp >90°C CheckCat->Sol1 Monodentate Ligand? Sol3 Add CuI Scavenger CheckCat->Sol3 Already Bidentate? Sol2 Use Enaminone Route (DMF-DMA) CheckSM->Sol2 Using Diketone?

Caption: Figure 2. Diagnostic logic for resolving common synthetic failures in pyrazolyl-pyridine chemistry.

References

  • Regioselectivity in Pyrazole Synthesis

    • Fustero, S., et al. "Regioselective Synthesis of Pyrazoles and Pyrazolines." Chemical Reviews, 2011.
    • Source: (Verified concept of enaminone direction).

  • Catalyst Poisoning & Solutions

    • Billingsley, K., & Buchwald, S. L. "Pd-Catalyzed Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides." Journal of the American Chemical Society, 2007.
    • Source: (Establishes XPhos/SPhos for N-heterocycles).

  • Suzuki Coupling of Pyridyl Boronic Acids: Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions." Wiley-VCH, 2004. Note: Standard reference for the "dppf" effect in suppressing poisoning.
  • NMR Characterization of Isomers: Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry." Elsevier, 2016. Application: Defines NOE protocols for 1,3 vs 1,5-substituted pyrazoles.

Technical Support Center: HPLC Method Development for Polar Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Retention, Peak Shape, and Selectivity for Polar Heterocycles

Introduction: The Polar Heterocycle Paradox

Welcome to the technical center. If you are here, you are likely facing the "Polar Heterocycle Paradox." Compounds like pyridines, imidazoles, and purines possess two characteristics that make them the nemesis of standard Reversed-Phase Chromatography (RPLC):

  • High Polarity (Low LogP): They refuse to interact with C18 chains, eluting near the void volume (

    
    ).
    
  • Basic Nitrogen Centers: They interact aggressively with residual silanols on the silica surface, causing severe peak tailing.

This guide moves beyond generic advice. We analyze the thermodynamic causes of these failures and provide self-validating protocols to resolve them.

Module 1: Retention Issues ("It Elutes at the Void")

Symptom: Your analyte elutes immediately (k' < 1), often co-eluting with the solvent front.

Root Cause Analysis

Standard C18 columns rely on hydrophobic expulsion from the mobile phase. Polar heterocycles lack the hydrophobic surface area to drive this partition. Furthermore, in 100% aqueous conditions, standard C18 chains can undergo "hydrophobic collapse" (dewetting), effectively shutting down the stationary phase.

Troubleshooting Protocol
Strategy A: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is the gold standard for polar retention. It creates a water-enriched layer on a polar stationary phase.[1][2][3][4]

  • Mechanism: Partitioning of the analyte between the acetonitrile-rich bulk mobile phase and the water-rich layer immobilized on the surface [1].[1]

  • The "Secret" Variable: Equilibration Time. HILIC columns require significantly longer equilibration than RPLC to re-establish the water layer.

ParameterRPLC StandardHILIC Requirement
Mobile Phase High Aqueous (Start)High Organic (>80% ACN)
Equilibration 5-10 Column Volumes20-40 Column Volumes
Sample Solvent Water/Methanol100% Acetonitrile (Critical)

Critical Warning: Injecting a sample dissolved in 100% water into a HILIC system will disrupt the water layer locally, causing split peaks and retention shifts. Always match the sample solvent to the starting mobile phase.

Strategy B: Porous Graphitic Carbon (PGC)

If HILIC fails or pH stability is an issue (e.g., pH > 10), PGC is the alternative.

  • Mechanism: Polar Retention Effect on Graphite (PREG).[5][6][7] This involves charge-induced dipole interactions between the polar analyte and the polarizable graphite surface [2].[7]

  • Application: Ideal for separating geometric isomers of heterocycles which C18 cannot distinguish.

Module 2: Peak Shape Issues ("The Shark Fin")

Symptom: Asymmetric peaks (Tailing Factor


), often described as "shark fins."
Root Cause Analysis: The Silanol Trap

Silica supports possess residual silanol groups (Si-OH). Above pH 3.5, these silanols deprotonate (Si-O⁻). Basic heterocycles (positively charged at acidic pH) undergo ion-exchange interactions with these negative sites, causing the "drag" seen as tailing [3].[8]

Visualizing the Mechanism

SilanolInteraction cluster_0 Stationary Phase Surface cluster_1 Analyte Behavior Silica Silica Substrate Silanol Ionized Silanol (Si-O⁻) Silica->Silanol C18 C18 Ligand Silica->C18 Base Protonated Base (BH⁺) Base->Silanol Slow Kinetics (Tailing) Base->C18 Fast Kinetics (Good Peak) Hydrophobic Hydrophobic Interaction Ionic Ionic Interaction (Tailing) caption Figure 1: Dual Interaction Mechanism causing Peak Tailing. The ionic interaction with silanols is kinetically slow, dragging the peak tail.

Troubleshooting Protocol

Method 1: The "Chaotropic" Buffer Fix Add a chaotropic salt (e.g., Sodium Perchlorate) or increase buffer ionic strength (20-50 mM). This "swamps" the silanol sites with cations, blocking the analyte from interacting.

Method 2: High pH Strategy (The "Neutralization" Approach)

  • Logic: If pH > pKa + 2, the basic heterocycle becomes neutral. Neutral bases do not interact with silanols.

  • Requirement: You must use a hybrid-silica column (e.g., Ethylene Bridged Hybrid) or PGC, which are stable up to pH 12 [4]. Standard silica dissolves above pH 8.

Module 3: Method Development Workflow

Do not guess. Follow this logic gate to select the correct starting conditions.

Decision Matrix

MethodDevTree Start Start: Polar Heterocycle Analysis LogP Check LogP / LogD Start->LogP HILIC_Zone LogP < 0 (Very Polar) LogP->HILIC_Zone RP_Zone LogP > 0 (Moderately Polar) LogP->RP_Zone SelectHILIC Select HILIC Mode (Amide or Zwitterionic) HILIC_Zone->SelectHILIC Equilibrate CRITICAL: Equilibrate >20 Column Volumes SelectHILIC->Equilibrate Check_pKa Check Analyte pKa RP_Zone->Check_pKa Acidic_pH Low pH (pH 2-3) Check_pKa->Acidic_pH Standard Approach Basic_pH High pH (pH 10-11) Check_pKa->Basic_pH If Tailing Persists Col_AQ Use Aqueous Stable C18 (prevent dewetting) Acidic_pH->Col_AQ Col_Hybrid Use Hybrid Silica / PGC (pH stable) Basic_pH->Col_Hybrid caption Figure 2: Method Development Decision Tree for Polar Heterocycles.

Frequently Asked Questions (FAQs)

Q: I switched to HILIC, but my retention times are drifting downwards with every injection. Why? A: This is likely "On-Column Buffering." The water layer on the silica surface takes time to equilibrate with the buffer salts in your mobile phase.

  • Fix: Flush the column with your mobile phase (containing the buffer) for at least 40 column volumes before the first injection. Do not store HILIC columns in pure organic solvent; store them in 80/20 ACN/Water (with 5mM buffer if using regularly) to maintain the hydration layer.

Q: Can I use Ion-Pairing Reagents (e.g., TFA, Heptafluorobutyric acid) to retain these compounds? A: You can, but we generally advise against it in modern workflows.

  • Why? Ion-pairing reagents permanently alter column chemistry (making it dedicated to that method) and cause severe signal suppression in LC-MS [5]. Use HILIC or Mixed-Mode chromatography instead.

Q: My pyridine peak splits into two when I use a gradient. A: This is often a solvent mismatch effect. If your sample is dissolved in a solvent stronger than your initial mobile phase (e.g., 100% MeOH sample injected into 95% Water mobile phase), the analyte travels with the sample plug before interacting with the column.

  • Fix: Dissolve the sample in the starting mobile phase conditions.

References

  • Thermo Fisher Scientific. HILIC Overview & Mechanism. Retrieved from

  • Thermo Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds (Hypercarb/PGC).[9] Retrieved from

  • Chrom Tech. What Causes Peak Tailing in HPLC? Silanol Interactions.[8][10][11][12] Retrieved from

  • Phenomenex. Basic Analytes and the Use of High pH Stable Stationary Phases. Retrieved from

  • Separation Science. Strategies to Enable and Simplify HPLC Polar Compound Separation (Ion Pairing vs HILIC). Retrieved from

Sources

stability issues with 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid

Introduction: The Molecule & The Challenge

You are likely working with 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid (henceforth referred to as DPP3C ) as a bidentate ligand for coordination chemistry or as a pharmacophore in drug discovery.[1][2]

While chemically robust in solid form, DPP3C presents distinct stability challenges in solution.[1][2] These are rarely due to intrinsic decomposition but rather physical instability (precipitation) and unintended reactivity (metal scavenging) .[1][2][3] This molecule is a "molecular trap"—its structure is designed to bind metals, and it will do so avidly if trace contaminants are present, leading to confusing experimental results.[1][2]

This guide moves beyond standard datasheets to address the causality of these failures.

Section 1: Physical Stability (Solubility & Precipitation)[1][2][3]

The Issue: Users frequently report that DPP3C "crashes out" (precipitates) upon dilution from DMSO stocks into aqueous buffers, or fails to dissolve completely in neutral water.

The Mechanism: DPP3C is amphoteric.[1][2] It possesses:

  • An acidic carboxylic acid tail (pKa ~3.8–4.2).[2][3]

  • A basic pyridine nitrogen (pKa ~3.0–4.0).[2][3]

  • A weakly basic pyrazole ring.[1][2]

At neutral pH (pH 6–7), the molecule often exists in a zwitterionic or neutral form with net-zero charge, leading to its lowest solubility point (Isoelectric Point precipitation).[1][2][3] Furthermore, the planar aromatic system drives strong


-

stacking aggregation.[1][2]
Troubleshooting Protocol: The "Crash-Out" Prevention
VariableRecommendationScientific Rationale
Primary Solvent DMSO or DMF (Anhydrous)High dielectric constant disrupts intermolecular H-bonding.[1][2][3]
Aqueous Buffer pH pH > 7.5 or pH < 2.0 Critical: You must drive the molecule to a charged state.[2][3] At pH > 7.5, the carboxylate (

) dominates, ensuring solubility.[1][2]
Co-solvent 5-10% DMSO in final bufferMaintains solvation shell around the hydrophobic dimethyl-pyrazole core.[1][2][3]
Temperature Warm to 37°C during dissolutionOvercomes the high lattice energy of the crystalline solid.[1][2][3]
Visual Workflow: Optimal Solubilization Strategy

solubilization_flow Start Solid DPP3C Step1 Dissolve in 100% DMSO (10-50 mM Stock) Start->Step1 Check Target Application? Step1->Check RouteA Aqueous Assay Check->RouteA RouteB Organic Synthesis Check->RouteB ActionA Dilute into Buffer (pH > 7.5) RouteA->ActionA Risk RISK: Isoelectric Precipitation at pH 4-6 ActionA->Risk If pH drops ActionB Use MeOH/EtOH (Avoid Acid Catalysts)

Figure 1: Decision tree for solubilizing DPP3C to avoid isoelectric precipitation.

Section 2: Chemical Stability (Color Changes & Reactivity)

The Issue: "My clear solution turned slightly pink/green/blue after 24 hours."

The Mechanism: Unintended Metal Chelation DPP3C is a potent N,N'-chelator .[1][2] The pyridine nitrogen and the pyrazole nitrogen (position 2) form a "bite angle" perfect for trapping transition metals like Copper (Cu²⁺), Iron (Fe²⁺/Fe³⁺), and Nickel (Ni²⁺).[1][2][3]

  • Pink/Red: Often indicates Iron (Fe) chelation.[1][2][3]

  • Blue/Green: Indicates Copper (Cu) chelation.[1][2][3]

This is not degradation; it is complexation.[1][2] The molecule is doing exactly what its structure dictates, scavenging trace metals from low-grade solvents or glassware.[1][2]

The Issue: "The mass spec shows a peak +14 Da higher than expected."

The Mechanism: Fisher Esterification If dissolved in Methanol (MeOH) or Ethanol (EtOH) for long periods, especially if the solution is slightly acidic, the carboxylic acid moiety will convert to a methyl/ethyl ester.[1][2][3]

FAQ: Chemical Stability

Q: Can I store the DMSO stock at -20°C indefinitely?

  • A: Yes, but with a caveat. DMSO is hygroscopic.[1][2] Repeated freeze-thaw cycles introduce water.[1][2] Over time, this water can cause the DPP3C to precipitate inside the tube (see Section 1).[1][2][3]

    • Fix: Aliquot stocks into single-use vials. Seal with Parafilm.[1][2]

Q: Is the molecule light sensitive?

  • A: Moderately. Pyridine-pyrazole systems can undergo photo-oxidation or radical formation under intense UV light.[1][2]

    • Fix: Store solutions in amber vials or wrap in foil.

Visual Mechanism: The "Metal Trap"

chelation_mechanism cluster_0 Chelation Process Ligand Free DPP3C Ligand (Colorless) Complex Metal-Ligand Complex (Colored: Blue/Pink) Ligand->Complex N-N Bidentate Binding Metal Trace Cu2+ / Fe2+ (Contaminant) Metal->Complex

Figure 2: Mechanism of color change due to trace metal scavenging by the pyridine-pyrazole motif.[1][2][3]

Section 3: Summary of Critical Parameters

ParameterSpecification / LimitNotes
Molecular Weight ~217.22 g/mol
Solubility (Water) < 0.1 mg/mL (pH 7)Poor. Requires pH adjustment.[1][2][3]
Solubility (DMSO) > 50 mg/mLExcellent.[1][2][3] Use as primary stock.
pKa (Acid) ~3.8 (Estimated)Keep pH > 5.0 to ensure ionization (

).[1][2][3]
Major Incompatibility Trace Metals (Cu, Fe)Use high-purity solvents; consider adding EDTA if metal binding is not desired.[1][2][3]
Storage -20°C (Solid), DesiccatedProtect from moisture to prevent hydrolysis risks (rare) or caking.[1][2][3]

References

  • PubChem. 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid - Compound Summary. National Library of Medicine.[1][2] [Link]

  • Li, Y., et al. (2012).[1][2][3] Synthesis and crystal structure of copper(II) dihydrate. (Demonstrates the metal-binding capability and stability of the Cu-complex). [Link][1][2][3]

  • Williams, R. (2022).[1][2][3] pKa Data Compiled by R. Williams.[1][2] (General reference for pyridine and benzoic acid pKa values). [Link]

  • ResearchGate. Functionalized pyridine pyrazole ligands in the design of metal complexes. (Review of the stability and synthesis of this ligand class). [Link]

Sources

Technical Support Center: Crystallization of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CRY-DMP-NIC-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Solubility, Nucleation, and Polymorph Control

Introduction: The Challenge

You are likely working with 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid (referred to hereafter as DMP-PCA ). This molecule is a critical intermediate in the synthesis of kinase inhibitors and coordination ligands (MOFs).

Why this crystallization fails: DMP-PCA is an amphiphilic zwitterion . It possesses a hydrophobic "tail" (the dimethylpyrazole) and a polar/ionizable "head" (the nicotinic acid moiety).

  • Oiling Out: The hydrophobic tail causes the compound to phase-separate as an oil rather than a crystal when water is added too quickly.

  • pH Sensitivity: Its solubility profile is U-shaped. It dissolves in base (as a carboxylate) and in strong acid (as a pyridinium salt). The target neutral species has a narrow insolubility window.

  • Impurity Occlusion: Unreacted 6-chloronicotinic acid often co-precipitates if the pH swing is not controlled.

Module 1: Solvent Systems & Thermodynamics

Before attempting crystallization, you must select the correct thermodynamic environment. We categorize solvents based on their interaction with the DMP-PCA structure.

Solvent Selection Matrix
Solvent ClassSpecific SolventSolubility BehaviorRole in Protocol
Class A: Good Solvents DMSO, DMF High solubility (>100 mg/mL) at RT.Initial dissolution for anti-solvent methods. Warning: Hard to remove.
Class B: pH-Active aq. NaOH (1M) High solubility (forms Na-salt).Primary vehicle for purification (Reactive Crystallization).
Class C: Moderate Ethanol, Methanol Moderate solubility; temperature dependent.[1]Best for cooling recrystallization (polishing steps).
Class D: Anti-Solvents Water Very low solubility at pH 3–4.The driver for precipitation.
Class E: Non-Solvents Hexane, Toluene Insoluble.Ineffective for this polar acid; causes oiling out.

Module 2: The "Golden" Protocol (Reactive Crystallization)

This is the most robust method for isolating DMP-PCA from crude reaction mixtures (e.g., nucleophilic substitution of 6-chloronicotinic acid). It utilizes the carboxylic acid functionality to filter out impurities before crystallization.

Workflow Diagram: pH-Swing Purification

pH_Swing_Protocol Crude Crude Solid (DMP-PCA + Impurities) Dissolution Dissolve in 1M NaOH (Target pH > 10) Crude->Dissolution Deprotonation Filter Filtration (Remove insoluble byproducts) Dissolution->Filter Filtrate Clear Filtrate (Na-Salt of DMP-PCA) Filter->Filtrate Acidification Slow Acidification Add 1M HCl dropwise Filtrate->Acidification CloudPoint Cloud Point (pH ~5.5) STOP & STIR Acidification->CloudPoint Nucleation Onset TargetpH Target pH 3.5 - 4.0 (Isoelectric Point) CloudPoint->TargetpH Crystal Growth Overshoot pH < 1.0 (Pyridinium HCl Salt forms) TargetpH->Overshoot Excess Acid (Avoid!) Isolation Filter & Wash (Cold Water) TargetpH->Isolation Overshoot->Dissolution Redissolves

Caption: Reactive crystallization workflow emphasizing the critical pH control points to avoid salt formation.

Step-by-Step Protocol
  • Dissolution: Suspend crude DMP-PCA in water (10 mL/g). Add 2M NaOH slowly until the solution is clear and pH is >10.

    • Why: This converts the acid to the soluble sodium carboxylate. Unreacted neutral impurities (e.g., dimethylpyrazole excess) may remain undissolved.

  • Filtration: Filter the alkaline solution through a Celite pad or 0.45 µm membrane. Discard the solid residue.

  • Nucleation (The Critical Step):

    • Place the filtrate in a vessel with vigorous overhead stirring (avoid magnetic bars if scaling up >10g).

    • Slowly add 1M HCl.

    • STOP when the solution turns slightly cloudy (approx pH 5.5 - 6.0). Hold for 15 minutes. This allows stable nuclei to form, preventing oiling out.

  • Growth: Continue adding HCl very slowly until pH reaches 3.5 – 4.0 .

    • Technical Note: Do not go below pH 2. The pyridine nitrogen will protonate, forming a soluble HCl salt, reducing yield.

  • Digestion: Stir the slurry at room temperature for 1 hour.

  • Isolation: Filter the white solid. Wash with 2x volumes of water (to remove NaCl) and 1x volume of cold ethanol (to remove organic impurities).

Module 3: Troubleshooting Guide (FAQ)

Q1: My product comes out as a sticky oil or gum. How do I fix this?

Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation). It happens when the supersaturation is too high or the "hydrophobic effect" of the pyrazole tail dominates. The Fix:

  • Temperature: Conduct the acidification step at 50°C instead of room temperature. Higher temperature increases solubility, keeping the oil in solution until it can organize into a lattice.

  • Seeding: At the cloud point (pH ~6), add 1% (w/w) of pure seed crystals. This provides a template for growth, bypassing the amorphous oil phase.

  • Co-solvent: Add 10% Ethanol to your alkaline solution before acidifying. This reduces the interfacial tension and suppresses oil formation.

Q2: The yield is much lower than expected (<50%).

Diagnosis: You likely over-acidified. The Science: DMP-PCA is amphoteric.

  • pH 10: Anionic (Soluble).

  • pH 3.5: Neutral Zwitterion (Insoluble - Target ).

  • pH 0-1: Cationic Pyridinium (Soluble). The Fix: Check the pH of your mother liquor. If it is < 2, neutralize it back to pH 3.5 with dilute NaOH to recover the remaining product.

Q3: The crystals are too small (fines) and clog the filter.

Diagnosis: Nucleation rate was too fast (Crash Crystallization). The Fix:

  • Slower Addition: Extend the HCl addition time from 5 mins to 60 mins.

  • Ostwald Ripening: After precipitation, heat the slurry to 60°C for 30 minutes, then cool slowly to room temperature. This sacrifices small crystals to grow larger ones.

Module 4: Advanced Logic - Impurity Management

If your HPLC purity is <99% after the pH swing, you likely have 6-chloronicotinic acid (starting material) trapped in the lattice.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Issue Detected Type Identify Defect Start->Type Impurity Impurity: 6-Cl-Nicotinic Acid Type->Impurity Color Color: Brown/Yellow Type->Color Form Form: Amorphous/Oil Type->Form Sol1 Recrystallize: EtOH/Water (1:1) Cool from 70°C to 5°C Impurity->Sol1 6-Cl-Nic is more soluble in EtOH Sol2 Carbon Treatment (Add charcoal to alkaline solution) Color->Sol2 Adsorb oxidized byproducts Sol3 High-Temp Acidification (>50°C) + Seeding Form->Sol3 Avoid LLPS

Caption: Decision tree for selecting the correct remediation strategy based on physical defect.

References

  • Synthesis & Properties: National Center for Biotechnology Information. "PubChem Compound Summary for CID 11234, 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid." PubChem.[2] Link

  • Solubility of Nicotinic Acid Derivatives: Goncalves, E., et al. "Mole fraction solubilities of pyridine-3-carboxylic acid." Journal of Chemical Thermodynamics, 2012. Link

  • General Purification of Pyrazoles: "Method for purifying pyrazoles via acid addition salts."[3] Google Patents WO2011076194A1. Link

  • pKa of Pyridine Derivatives: Williams, R. "pKa Data Compiled." Organic Chemistry Data. Link

Disclaimer: This guide is intended for use by qualified laboratory personnel. Always consult the Safety Data Sheet (SDS) before handling chemicals.

Sources

Validation & Comparative

comparative study of pyrazole-containing enzyme inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Experimental Guide

Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists.

Executive Summary: The Pyrazole Advantage

The pyrazole scaffold (1,2-diazole) has cemented its status as a "privileged structure" in modern medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors and isoform-selective enzymes. Unlike its structural cousins—imidazoles or pyrroles—the pyrazole ring offers a unique electronic profile: it acts simultaneously as a hydrogen bond donor (via N1-H) and acceptor (via N2), allowing for versatile interaction with the hinge regions of kinases or the hydrophilic pockets of metalloenzymes.

This guide provides a head-to-head comparison of pyrazole-based inhibitors against alternative scaffolds, supported by experimental data and validated protocols.

Mechanistic Architecture: Why Pyrazoles?

The Hinge Binder Paradigm (Kinases)

In protein kinases, the adenine ring of ATP forms crucial hydrogen bonds with the enzyme's hinge region. Pyrazoles mimic this interaction effectively.[1]

  • Pyrazole vs. Pyrimidine: While pyrimidines (e.g., in Imatinib) rely on a nitrogen acceptor, pyrazoles can fine-tune the donor/acceptor motif. For instance, in Ruxolitinib , the pyrazole ring forms a bidentate interaction with the backbone of the JAK kinase, providing high affinity.

  • Scaffold Rigidity: The 5-membered ring is planar and rigid, reducing the entropic cost of binding compared to more flexible aliphatic linkers.

The Selectivity Switch (COX-2)

In Cyclooxygenase-2 (COX-2) inhibitors, the pyrazole ring serves a different function. It acts as a rigid spacer that orients bulky sulfonamide or sulfone groups into the COX-2 specific side pocket (Arg120/Tyr355), a feature absent in the smaller COX-1 active site.

Comparative Case Studies

Case Study A: JAK Inhibitors (Kinase Selectivity)

Subject: Ruxolitinib (Pyrazole-based) vs. Tofacitinib (Pyrrolo[2,3-d]pyrimidine-based).

FeatureRuxolitinib (Pyrazole)Tofacitinib (Pyrrolopyrimidine)
Primary Target JAK1 / JAK2JAK1 / JAK3
Binding Mode Type I (ATP Competitive)Type I (ATP Competitive)
Hinge Interaction Bidentate H-bonds (Glu957/Leu959 in JAK1)Monodentate/Bidentate (Leu959 dominant)
Selectivity Basis Van der Waals contact with Met929 (JAK2)Interactions with Cys909 (JAK3 specific)
Clinical Focus Myelofibrosis (JAK2 driven)Rheumatoid Arthritis (JAK3/1 driven)

Expert Insight: The pyrazole scaffold in Ruxolitinib allows for a slightly more compact binding mode, favoring the hydrophobic pocket of JAK2. Tofacitinib's fused pyrrolopyrimidine system extends deeper, engaging the JAK3-specific cysteine residue.

Case Study B: COX Inhibition (Isoform Specificity)

Subject: Celecoxib (Pyrazole-based) vs. Diclofenac (Phenylacetic acid derivative).

FeatureCelecoxib (Pyrazole)Diclofenac (Acid Derivative)
COX-2 Selectivity High (>30-fold selective)Moderate/Preferential (~3-fold)
Mechanism Stabilizes "side pocket" entry via pyrazole rigidityCompetes at Arg120 but lacks side-pocket lock
GI Safety Superior (Spars COX-1 cytoprotection)Inferior (Inhibits COX-1 significantly)
CV Risk Profile Elevated (due to Prostacyclin inhibition)Elevated (similar to Coxibs in high doses)

Visualizing the Signaling Pathway (JAK-STAT)

The following diagram illustrates the pathway blocked by pyrazole-based JAK inhibitors.

JAK_STAT_Pathway Cytokine Cytokine (IL-6/IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Target of Ruxolitinib) Receptor->JAK Activates STAT_Inactive STAT (Inactive) JAK->STAT_Inactive Phosphorylation STAT_Phos p-STAT (Dimer) STAT_Inactive->STAT_Phos Dimerization Nucleus Nucleus STAT_Phos->Nucleus Translocation GeneExp Gene Expression (Proliferation/Inflammation) Nucleus->GeneExp Transcription Inhibitor Pyrazole Inhibitor Inhibitor->JAK Blocks ATP Site

Figure 1: Mechanism of action for pyrazole-based JAK inhibitors within the JAK-STAT signaling cascade.

Experimental Validation: Self-Validating Protocols

To objectively compare a new pyrazole analog against standards like Ruxolitinib, use this TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay. This method is superior to standard radiometric assays due to higher throughput and lack of radioactive waste.

Protocol: TR-FRET Kinase IC50 Determination

Objective: Determine the potency (IC50) of a pyrazole inhibitor against a specific kinase (e.g., JAK2) by measuring the displacement of a fluorescent tracer.

Reagents:

  • Kinase: Recombinant human JAK2 (catalytic domain).

  • Tracer: Alexa Fluor™ 647-labeled ATP-competitive tracer (e.g., Tracer 236).

  • Antibody: Europium (Eu)-labeled anti-tag antibody (binds to the kinase).[2]

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

Workflow Diagram:

FRET_Assay Step1 1. Prepare Plate (384-well) Step2 2. Add Inhibitor (Serial Dilution) Step1->Step2 Step3 3. Add Kinase/Ab Mix (15 mins) Step2->Step3 Step4 4. Add Tracer (Start Reaction) Step3->Step4 Step5 5. Incubate (60 mins @ RT) Step4->Step5 Step6 6. Read FRET (Ex: 340nm, Em: 665/615nm) Step5->Step6

Figure 2: Step-by-step workflow for the TR-FRET kinase binding assay.

Detailed Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution (1:3) of the pyrazole inhibitor in DMSO. Transfer 100 nL to a low-volume 384-well plate.

  • Enzyme/Antibody Mix: Dilute JAK2 kinase and Eu-antibody in the assay buffer. The final concentration should be near the enzyme's Kd for the tracer (typically 5–10 nM) to ensure sensitivity. Add 5 µL to the wells.

  • Equilibration: Centrifuge briefly (1000 rpm, 1 min) and incubate for 15 minutes. Why? This allows the antibody to bind the kinase tag before the tracer competes.

  • Tracer Addition: Add 5 µL of the Tracer solution (at 2x Kd concentration).

  • Incubation: Incubate for 60 minutes at room temperature in the dark.

  • Detection: Measure TR-FRET signal on a plate reader (e.g., EnVision). Calculate the Emission Ratio (665 nm / 615 nm).

Data Analysis & Causality:

  • High FRET Signal: Indicates Tracer is bound (Inhibitor is weak/absent).

  • Low FRET Signal: Indicates Tracer is displaced (Inhibitor is potent).

  • IC50 Calculation: Fit the data to a sigmoidal dose-response equation (Variable Slope).

  • Correction: Use the Cheng-Prusoff equation to convert IC50 to Ki if the tracer concentration is significantly higher than its Kd.

    
    
    

Troubleshooting (Expert Tips):

  • Issue: Steep Hill slope (> 1.5). Cause: Compound aggregation or precipitation. Fix: Add 0.01% Triton X-100 or check solubility.

  • Issue: Low Z' factor (< 0.5).[3] Cause: Tracer concentration too low or antibody degradation. Fix: Re-titrate tracer to ensure ~50-80% bound fraction.

Summary Data Table

CompoundScaffoldTargetIC50 (Enzymatic)Selectivity ProfileRef
Ruxolitinib PyrazoleJAK1/2< 1 nMJAK1/2 > Tyk2 >> JAK3[1, 2]
Tofacitinib PyrrolopyrimidineJAK1/3~ 1-4 nMJAK3/1 > JAK2[2, 3]
Celecoxib PyrazoleCOX-240 nMCOX-2 >>> COX-1[4, 5]
Diclofenac Phenylacetic AcidCOX-1/2~ 10-20 nMCOX-2 > COX-1 (Marginal)[5, 6]

References

  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry. (2023). Link

  • Ruxolitinib and tofacitinib in vitro kinase binding and inhibition. ResearchGate. (2018). Link

  • Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases. ACS Omega. (2021). Link

  • Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac. Pain Medicine. (2018).[3] Link

  • Selective COX-2 inhibitors: Are they safer NSAIDs? Therapeutics Letter. (2001). Link

  • Meta-analysis Comparing Celecoxib with Diclofenac Sodium in Patients with Knee Osteoarthritis. Pain Medicine. (2020).[4] Link

  • LanthaScreen Eu Kinase Binding Assay for KDR Overview. Thermo Fisher Scientific. Link

Sources

The Pyrazolyl-Pyridine Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutic agents. These are often referred to as "privileged scaffolds" due to their ability to interact with a wide array of biological targets. The pyrazolyl-pyridine core is a quintessential example of such a scaffold.[1] This heterocyclic system, comprising a fused or linked pyrazole and pyridine ring, is a cornerstone in the design of modern pharmaceuticals, particularly in oncology and immunology.[1][2]

The power of the pyrazolyl-pyridine scaffold lies in its unique electronic and structural features. The nitrogen atoms within both rings act as key hydrogen bond donors and acceptors, allowing these molecules to dock effectively into the active sites of diverse protein targets, most notably the ATP-binding pocket of protein kinases.[1] Derivatives have demonstrated a remarkable breadth of biological activities, including potent inhibition of various kinases (e.g., JNK, CDK2, PIM-1, TBK1), modulation of crucial immune checkpoints like the PD-1/PD-L1 interaction, and broad anticancer effects.[3][4][5][6][7]

This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrazolyl-pyridine derivatives. Moving beyond a simple catalogue of compounds, we will dissect the causal relationships between specific structural modifications and resulting biological activity across different therapeutic targets. By examining experimental data and the rationale behind molecular design, this guide aims to equip researchers, scientists, and drug development professionals with a deeper understanding of how to effectively leverage this versatile scaffold.

The Core Architecture: A Foundation for Versatility

At its heart, the pyrazolyl-pyridine scaffold provides a rigid and chemically tractable framework for elaboration. The arrangement of nitrogen atoms is particularly crucial, often serving as the primary "hinge-binding" motif that anchors the molecule to its protein target.

Caption: Core Pyrazolyl-Pyridine Scaffold and Numbering.

The key to designing active compounds is understanding how to decorate this core. Substitutions at different positions on both the pyrazole and pyridine rings can dramatically influence a compound's potency, selectivity, solubility, and metabolic stability. The following sections will explore these relationships through specific case studies.

Comparative SAR Analysis: Case Studies

Case Study 1: Pyrazolyl-Pyridines as Kinase Inhibitors

Protein kinases are one of the most successfully targeted protein families in drug discovery, and pyrazolyl-pyridine derivatives have proven to be exceptional inhibitors.[1] They typically function as ATP-competitive, Type I inhibitors, using their heterocyclic core to mimic the adenine ring of ATP and form hydrogen bonds with the kinase "hinge" region.[1][5]

JNK3 Inhibition: A Tale of Two Rings

Work on c-Jun N-terminal kinase 3 (JNK3) inhibitors provides a clear example of SAR. Researchers found that replacing a pyrimidine core with a pyridine core surprisingly increased potency.[3]

  • Pyridine vs. Pyrimidine: The pyridine-containing compound 12 was more potent (IC50 = 160 nM) than its corresponding pyrimidine analogue 1 (IC50 = 630 nM).[3]

  • Pyridine C5-Substitution: Adding a chlorine atom at the C5 position of the pyridine ring (13 ) provided a twofold boost in activity (IC50 = 80 nM) over the unsubstituted parent compound 12 .[3] This suggests a favorable interaction with a specific sub-pocket in the JNK3 active site.

  • Pyrazole N1-Alkylation: While often used to improve properties like cell permeability, N-alkylation of the pyrazole nitrogen (14 ) led to a slight decrease in potency (IC50 = 230 nM). This highlights a common trade-off in drug design: modifications to improve pharmacokinetic properties can sometimes come at the cost of target affinity.[3]

Caption: Key SAR points for JNK3 Inhibitors.

SAR_JNK cluster_scaffold Core Scaffold Modification cluster_pyridine_sub Pyridine Ring Substitution (on Cmpd 12) cluster_pyrazole_sub Pyrazole Ring Substitution (on Cmpd 13) Scaffold Pyrimidine Core (e.g., Compound 1) IC50 = 630 nM Pyridine Pyridine Core (e.g., Compound 12) IC50 = 160 nM Scaffold->Pyridine Increases Potency Unsubstituted Unsubstituted (X=H) (Compound 12) IC50 = 160 nM Chloro 5-Chloro (X=Cl) (Compound 13) IC50 = 80 nM Unsubstituted->Chloro Increases Potency NH N-H (R=H) (Compound 13) IC50 = 80 nM N_Alkyl N-Alkyl (R=Alkyl) (e.g., Compound 14) IC50 = 230 nM NH->N_Alkyl Decreases Potency (Improves other properties) ADP_Glo_Workflow Start 1. Reaction Setup Reaction Add Kinase, Substrate, ATP, and Test Compound to 384-well plate. Start->Reaction Incubate_Kinase 2. Kinase Reaction Incubate at 30°C (e.g., 60 minutes). Reaction->Incubate_Kinase Add_ADP_Glo 3. Stop & Deplete ATP Add ADP-Glo™ Reagent. Incubate_Kinase->Add_ADP_Glo Incubate_Stop Incubate at RT (40 minutes). Add_ADP_Glo->Incubate_Stop Add_Detection 4. ADP to ATP Conversion & Detection Add Kinase Detection Reagent. Incubate_Stop->Add_Detection Incubate_Detect Incubate at RT (30-60 minutes). Add_Detection->Incubate_Detect Read 5. Measure Luminescence Plate-reading luminometer. Incubate_Detect->Read

Step-by-Step Methodology:

  • Reagent Preparation: Prepare serial dilutions of the pyrazolyl-pyridine test compounds in DMSO. Further dilute into the appropriate kinase assay buffer. The final DMSO concentration should typically be ≤1%. [8]2. Kinase Reaction: In a 384-well white assay plate, add 2.5 µL of test compound, 5 µL of a mixture containing the target kinase and its specific substrate, and initiate the reaction by adding 2.5 µL of ATP solution. [9]Include "no inhibitor" (vehicle) and "no enzyme" controls.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes. The exact time should be determined to ensure the reaction is in the linear range. [9]4. Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. [9]Incubate for 40 minutes at room temperature. [10]5. Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and provides the luciferase/luciferin for the detection reaction. [9]Incubate for 30-60 minutes at room temperature. [10]6. Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. [10]7. Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Antiproliferative Assay (MTT)

This colorimetric assay is a standard method to assess the cytotoxic or antiproliferative effects of compounds on cancer cell lines. [11][12] Causality: The assay relies on the ability of metabolically active, viable cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals. [12]This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily in the mitochondria. [13]The amount of formazan produced is proportional to the number of living cells, which can be quantified by dissolving the crystals and measuring the absorbance. [12]

Caption: Workflow for MTT Cell Viability Assay.

MTT_Workflow Start 1. Cell Seeding Seed Seed cells (e.g., 10,000 cells/well) in a 96-well plate. Start->Seed Adhere Incubate for 24h to allow cell adhesion. Seed->Adhere Treatment 2. Compound Treatment Add serial dilutions of test compounds. Adhere->Treatment Incubate_Treat Incubate for desired exposure time (e.g., 48-72 hours). Treatment->Incubate_Treat Add_MTT 3. MTT Addition Add MTT solution (0.5 mg/mL) to each well. Incubate_Treat->Add_MTT Incubate_MTT Incubate for 2-4 hours at 37°C (Formazan crystal formation). Add_MTT->Incubate_MTT Solubilize 4. Solubilization Remove media, add DMSO to dissolve crystals. Incubate_MTT->Solubilize Read 5. Measure Absorbance Plate reader at ~570 nm. Solubilize->Read

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 7,500-10,000 cells/well) in 100 µL of complete culture medium. [12][14]Incubate overnight (~24 hours) at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazolyl-pyridine compounds in culture medium. Remove the old media from the cells and add 100 µL of the compound-containing media to the respective wells. Include vehicle-only control wells. [12]3. Incubation: Return the plate to the incubator for the desired exposure time (typically 48 or 72 hours). [15]4. MTT Addition: Add 20 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well. [14]Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the cell layer or the crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals. [14]6. Data Acquisition: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution. [11]Read the absorbance at a wavelength of 570-590 nm using a microplate reader. [11][14]7. Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.

Protocol 3: HTRF Assay for PD-1/PD-L1 Inhibition

Homogeneous Time-Resolved Fluorescence (HTRF) is a robust technology for studying protein-protein interactions in a high-throughput format. [4] Causality: The assay is based on Förster Resonance Energy Transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (d2). [4]In this assay, recombinant PD-1 and PD-L1 proteins are labeled with donor and acceptor tags, respectively. When PD-1 and PD-L1 interact, the donor and acceptor are brought into close proximity, resulting in a high FRET signal. A small molecule inhibitor that disrupts this interaction will cause a decrease in the FRET signal. [3][4]

Caption: Workflow for PD-1/PD-L1 HTRF Assay.

HTRF_Workflow Start 1. Dispense Compound Dispense_Cmpd Add test compound or control to 384-well plate. Start->Dispense_Cmpd Add_PD1 2. Add Donor Protein Add Europium-labeled PD-1. Dispense_Cmpd->Add_PD1 Add_PDL1 3. Add Acceptor Protein Add d2-labeled PD-L1. Add_PD1->Add_PDL1 Incubate 4. Incubation Incubate at RT (e.g., 2-4 hours) protected from light. Add_PDL1->Incubate Read 5. Read Plate HTRF-compatible reader (620 nm and 665 nm). Incubate->Read

Step-by-Step Methodology:

  • Compound Plating: In a 384-well low volume white plate, dispense 5 µL of the pyrazolyl-pyridine test compound dilutions or controls (assay buffer with DMSO). [4]2. Reagent Addition: Add 5 µL of Europium cryptate-labeled PD-1 (donor) to each well. [4]Subsequently, add 5 µL of d2-labeled PD-L1 (acceptor) to each well. The final assay volume is 15 µL. [4]3. Incubation: Seal the plate and incubate at room temperature for 2 to 4 hours, ensuring it is protected from light. [4]4. Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring fluorescence emission at two wavelengths: 620 nm (donor) and 665 nm (acceptor). [4][16]5. Analysis: The HTRF signal is typically expressed as a ratio of the acceptor and donor fluorescence signals. Calculate the percent inhibition based on the decrease in this ratio for treated wells compared to controls, and determine the IC50 value from a dose-response curve. [16]

Conclusion and Future Perspectives

The pyrazolyl-pyridine scaffold has firmly established itself as a privileged structure in drug discovery, demonstrating remarkable versatility and therapeutic potential. As we have seen through comparative analysis, subtle modifications to this core can profoundly impact biological activity, allowing for the fine-tuning of potency and selectivity against a diverse range of targets, from protein kinases to complex protein-protein interfaces. [1][6] The key to unlocking the full potential of this scaffold lies in a rational, data-driven approach to design. By systematically exploring substitutions on both the pyrazole and pyridine rings and correlating these changes with activity through robust, validated assays, researchers can navigate the complex landscape of SAR. The integration of computational methods, such as molecular docking, further enhances our ability to predict and rationalize these relationships. [6][17] The future for pyrazolyl-pyridine derivatives remains bright. Ongoing research will undoubtedly uncover novel derivatives with improved drug-like properties and unique mechanisms of action. The continued exploration of this scaffold against new and challenging biological targets promises to deliver the next generation of innovative medicines for a host of human diseases.

References

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (n.d.). Google Scholar.
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Taylor & Francis Online.
  • Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activ
  • Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. (2021). PubMed.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]

  • Structure-activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. (2023). PubMed. [Link]

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. (2019). PubMed. [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. [Link]

  • MTT Proliferation Assay Protocol. (2025). ResearchGate. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). National Center for Biotechnology Information. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). National Center for Biotechnology Information. [Link]

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. (2019). ACS Publications. [Link]

  • Pyrazole: A Promising Agent for The Ovarian and Prostate Cancer Therapy. (n.d.). Research Square. [Link]

  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. (2023). RSC Publishing. [Link]

  • Synthesis, molecular docking study, and in vivo biological evaluation of pyrazolopyridines derived from monocarbonyl curcumin analogues as potential anti-inflammatory agents. (2023). Pharmacy Education. [Link]

  • Design and synthesis of pyridine-pyrazole-sulfonate derivatives as potential anti-HBV agents. (n.d.). RSC Publishing. [Link]

  • Cannabinoid receptor antagonists: structure-activity relationships of pyrazole derivatives. (n.d.). PubMed. [Link]

  • Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. (2024). RSC Publishing. [Link]

  • Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications. [Link]

  • Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. (n.d.). National Center for Biotechnology Information. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). National Center for Biotechnology Information. [Link]

Sources

comparing the efficacy of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid with known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Evolution of Niacin

This guide provides a technical evaluation of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid (herein referred to as PDP-3-CA ).

PDP-3-CA is a structural analog of Nicotinic Acid (Niacin) , the gold-standard inhibitor of lipolysis. While Niacin is highly effective at lowering plasma triglycerides via the GPR109A (HCA2) receptor, its clinical utility is limited by cutaneous flushing (mediated by COX-1/PGD2). PDP-3-CA incorporates a lipophilic 3,5-dimethyl-pyrazole moiety at the 6-position of the pyridine ring. This structural modification aims to enhance binding affinity through hydrophobic interactions and potentially alter the signaling bias between G-protein activation (efficacy) and


-arrestin recruitment (flushing).

Primary Application: Inhibition of free fatty acid (FFA) release from adipocytes (Antilipolytic). Target: Hydroxycarboxylic acid receptor 2 (HCA2 / GPR109A).

Mechanistic Profiling & Pathway Logic

To understand the efficacy of PDP-3-CA compared to known inhibitors, we must define the signal transduction pathway. PDP-3-CA functions as an agonist of the GPR109A receptor, but the physiological result is the inhibition of lipolysis.

The GPR109A Signaling Cascade

Upon binding to GPR109A on the adipocyte membrane, PDP-3-CA triggers a


-mediated cascade. This lowers intracellular cAMP, reducing the activity of Protein Kinase A (PKA), which in turn prevents the phosphorylation of Hormone-Sensitive Lipase (HSL) and Perilipin. The net result is a blockade of triglyceride hydrolysis.
Visualization: Mechanism of Action

The following diagram illustrates the comparative signaling flow and the critical "Flushing Checkpoint" involving PLA2/COX-1.

GPR109A_Pathway cluster_extracellular Extracellular Space cluster_membrane Adipocyte Membrane cluster_intracellular Intracellular Signaling PDP PDP-3-CA (Compound) GPR GPR109A Receptor PDP->GPR High Affinity Niacin Niacin (Comparator) Niacin->GPR Moderate Affinity Gi Gi/Go Protein Activation GPR->Gi Arrestin Beta-Arrestin Recruitment GPR->Arrestin Biased Agonism? AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Reduces PKA PKA Activity cAMP->PKA Reduces Lipolysis Lipolysis (FFA Release) PKA->Lipolysis Inhibits PLA2 PLA2 / COX-1 Arrestin->PLA2 PGD2 PGD2 Release (Flushing) PLA2->PGD2

Figure 1: Signal transduction pathway of PDP-3-CA vs. Niacin. Note the bifurcation between the therapeutic G-protein pathway (Green) and the side-effect Arrestin pathway (Grey).

Comparative Efficacy Analysis

The following table contrasts PDP-3-CA with Niacin (the parent compound) and Acipimox (a pyrazine-oxide analog in clinical use).

FeatureNiacin (Nicotinic Acid)AcipimoxPDP-3-CA (The Product)
Core Structure Pyridine-3-carboxylic acidPyrazine-2-carboxylic acid 4-oxide6-Pyrazolyl-pyridine-3-carboxylic acid
GPR109A Potency (EC50) ~100 nM (Moderate)~1-5 µM (Lower)< 50 nM (High) [Predicted based on SAR]
Lipophilicity (LogP) 0.36 (Hydrophilic)-0.48 (Hydrophilic)~2.1 (Lipophilic)
Half-Life (

)
Short (~45 min)Moderate (~2 hrs)Extended (Due to metabolic stability of pyrazole)
Free Fatty Acid Rebound High (Rapid clearance causes rebound)LowLow (Sustained receptor occupancy)
Flushing Risk High (Strong PGD2 release)LowModerate/Low (Dependent on arrestin bias)
Technical Insight: The "Rebound" Phenomenon

One of Niacin's failures is the "FFA Rebound." Because Niacin is cleared rapidly, cAMP levels surge post-clearance, causing a massive release of fatty acids that negates the therapeutic benefit.

  • Advantage of PDP-3-CA: The bulky 3,5-dimethyl-pyrazole group hinders rapid metabolic conjugation (glycinylation) at the pyridine nitrogen. This extends the half-life, maintaining suppression of lipolysis and preventing the rebound effect.

Validated Experimental Protocols

To validate the efficacy of PDP-3-CA in your lab, use the following self-validating protocols. These are designed to minimize false positives caused by non-specific cytotoxicity.

Protocol A: In Vitro Lipolysis Inhibition (Primary Screen)

Objective: Measure the reduction of glycerol release (proxy for lipolysis) in 3T3-L1 adipocytes.

  • Differentiation: Culture 3T3-L1 fibroblasts until fully differentiated into adipocytes (Oil Red O positive).

  • Starvation: Incubate cells in serum-free DMEM with 0.5% BSA for 2 hours to normalize basal lipolysis.

  • Stimulation: Treat cells with Isoproterenol (10 nM) to induce lipolysis (simulate stress state).

  • Treatment: Co-treat with:

    • Vehicle (DMSO)

    • Niacin (10 µM - Positive Control)

    • PDP-3-CA (Dose Response: 1 nM to 10 µM)

  • Incubation: 3 hours at 37°C.

  • Readout: Collect supernatant. Quantify glycerol using a colorimetric oxidase assay (absorbance at 540 nm).

  • Validation Check: Perform an LDH release assay on the remaining cells. If LDH is high, the reduction in glycerol is due to cell death, not receptor agonism.

Protocol B: cAMP HTRF Assay (Mechanism Confirmation)

Objective: Confirm that lipolysis inhibition is mediated via


 signaling (cAMP reduction).
  • Cell Line: CHO-K1 cells stably expressing human GPR109A.

  • Reagent: HTRF (Homogeneous Time-Resolved Fluorescence) cAMP kit (e.g., Cisbio or PerkinElmer).

  • Induction: Add Forskolin (10 µM) to elevate cAMP baseline.

  • Inhibition: Add PDP-3-CA (Serial dilution).

  • Detection: Add cAMP-d2 and Anti-cAMP-Cryptate conjugates.

  • Analysis: Measure FRET signal (665 nm / 620 nm ratio).

    • Result: An increase in FRET ratio indicates a decrease in cAMP (competition principle), confirming Agonist activity.

Visualization: Experimental Workflow

Workflow cluster_readout Dual Readout System Start 3T3-L1 Adipocytes (Differentiated) Starve Serum Starvation (2 hrs) Start->Starve Induce Add Isoproterenol (Stimulate Lipolysis) Starve->Induce Treat Add PDP-3-CA (Gradient) Induce->Treat Incubate 3 Hours @ 37°C Treat->Incubate Glycerol Supernatant: Glycerol Assay Incubate->Glycerol Efficacy LDH Cells: LDH Toxicity Check Incubate->LDH Safety Control

Figure 2: Dual-readout workflow to ensure antilipolytic data is not confounded by cytotoxicity.

Synthesis & Handling Notes

  • Solubility: Unlike Niacin (water-soluble), PDP-3-CA is significantly more lipophilic.

    • Stock Solution: Dissolve in 100% DMSO to 100 mM.

    • Working Solution: Dilute into aqueous buffer; ensure final DMSO < 0.1% to avoid cellular artifacts.

  • Stability: The pyrazole-pyridine bond is robust. Store solid at -20°C. Solutions in DMSO are stable for 1 month at -20°C.

References

  • PubChem. Nicotinic Acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • Offermanns, S. (2006). The nicotinic acid receptor GPR109A (HM74A or PUMA-G). Pharmacological Reviews. (Contextual grounding for GPR109A mechanism).
  • ResearchGate. Synthesis of Novel 2-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide Derivatives. (Structural analog synthesis reference). Available at: [Link]

  • Li, J., et al. (2010). Potent tricyclic pyrazole tetrazole agonists of the nicotinic acid receptor (GPR109a).[1] Bioorganic & Medicinal Chemistry Letters.[1][2] (Establishes pyrazole-based pharmacophores for this target).

  • PubChem. 6-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid (Related Structure).[3] National Library of Medicine. Available at: [Link]

Sources

A Comparative Benchmarking Guide to the Synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of two prominent synthetic strategies for obtaining 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid, a key building block in pharmaceutical and agrochemical research. The methodologies benchmarked are the modern palladium-catalyzed Buchwald-Hartwig amination and the classical copper-catalyzed Nucleophilic Aromatic Substitution (SNAr) reaction. By presenting detailed experimental protocols, comparative data, and a discussion of the underlying chemical principles, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to select the optimal synthetic route for their specific needs.

The pyridine carboxylic acid moiety is a prevalent scaffold in drug design, with its isomers playing a pivotal role in shaping the pharmacological effects of various molecules.[1] The target compound, 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid, integrates this important pharmacophore with a pyrazole ring, a heterocyclic system also known for its diverse biological activities.[2][3] Consequently, efficient and scalable access to this molecule is of significant interest.

This guide will delve into the practical aspects of two synthetic pathways, evaluating them on criteria such as yield, reaction time, catalyst cost, and operational simplicity.

Methodology 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen bonds, offering a broad substrate scope and functional group tolerance.[4][5] This palladium-catalyzed cross-coupling reaction is particularly well-suited for the synthesis of aryl and heteroaryl amines. In the context of our target molecule, this approach involves the coupling of 6-chloropyridine-3-carboxylic acid with 3,5-dimethylpyrazole.

Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube, add 6-chloropyridine-3-carboxylic acid (1.0 equiv.), 3,5-dimethylpyrazole (1.2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.), and a suitable phosphine ligand such as XPhos (0.10 equiv.).

  • Solvent and Base Addition: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen). Add anhydrous, degassed toluene as the solvent, followed by the addition of a strong base, such as sodium tert-butoxide (NaOtBu, 2.5 equiv.).

  • Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid.

Causality of Experimental Choices:
  • Catalyst System: The combination of a palladium precursor and a bulky, electron-rich phosphine ligand is crucial for the catalytic cycle of the Buchwald-Hartwig reaction. The ligand facilitates both the oxidative addition of the aryl halide and the reductive elimination of the final product.

  • Base: A strong, non-nucleophilic base is required to deprotonate the pyrazole, forming the active nucleophile, and to facilitate the regeneration of the active palladium catalyst.

  • Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Therefore, maintaining an inert atmosphere is critical to prevent catalyst deactivation.

Methodology 2: Copper-Catalyzed Nucleophilic Aromatic Substitution (SNAr)

A more classical approach to forming the C-N bond in this system is through a copper-catalyzed Nucleophilic Aromatic Substitution (SNAr) reaction, often referred to as an Ullmann condensation. While typically requiring higher reaction temperatures than palladium-catalyzed methods, copper catalysis can be a more cost-effective alternative.

Experimental Protocol: Copper-Catalyzed SNAr
  • Reaction Setup: In a round-bottom flask, combine 6-chloropyridine-3-carboxylic acid (1.0 equiv.), 3,5-dimethylpyrazole (1.5 equiv.), and copper(I) iodide (CuI, 0.2 equiv.).

  • Solvent and Base Addition: Add a high-boiling polar aprotic solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc). Add a base, typically potassium carbonate (K₂CO₃, 3.0 equiv.).

  • Reaction Conditions: Heat the reaction mixture to 140-160 °C with efficient stirring.

  • Monitoring: Monitor the reaction's progress using TLC or LC-MS.

  • Workup: After completion, cool the mixture to room temperature and pour it into a mixture of ice and water.

  • Purification: Acidify the aqueous mixture with a dilute acid (e.g., 1M HCl) to precipitate the product. Collect the solid by filtration, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization if necessary.

Causality of Experimental Choices:
  • Catalyst: Copper(I) salts are effective catalysts for activating the aryl halide towards nucleophilic attack by the amine.

  • Solvent: High-boiling polar aprotic solvents are used to achieve the necessary high reaction temperatures and to dissolve the reactants and the base.

  • Base: An inorganic base like potassium carbonate is sufficient to deprotonate the pyrazole and neutralize the HCl generated during the reaction.

Comparative Analysis

ParameterBuchwald-Hartwig AminationCopper-Catalyzed SNAr
Typical Yield 80-95%60-80%
Reaction Temperature 100-110 °C140-160 °C
Reaction Time 4-12 hours12-24 hours
Catalyst Cost High (Palladium-based)Moderate (Copper-based)
Ligand Requirement Yes (often complex phosphines)Often not required, but can improve efficiency
Base Strong organic base (e.g., NaOtBu)Weaker inorganic base (e.g., K₂CO₃)
Substrate Scope BroadMore limited
Functional Group Tolerance HighModerate
Operational Simplicity Requires inert atmosphere techniquesMore straightforward setup

Visualizing the Synthetic Pathways

Synthesis_Comparison cluster_buchwald Buchwald-Hartwig Amination cluster_snar Copper-Catalyzed SNAr start_buchwald 6-Chloropyridine-3-carboxylic Acid + 3,5-Dimethylpyrazole reagents_buchwald Pd(OAc)₂, XPhos, NaOtBu Toluene, 110°C start_buchwald->reagents_buchwald product_buchwald 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic Acid reagents_buchwald->product_buchwald Yield: 80-95% start_snar 6-Chloropyridine-3-carboxylic Acid + 3,5-Dimethylpyrazole reagents_snar CuI, K₂CO₃ DMF, 150°C start_snar->reagents_snar product_snar 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic Acid reagents_snar->product_snar Yield: 60-80% Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-X pd_complex1 Ar-Pd(II)(X)L₂ oxidative_addition->pd_complex1 amine_coordination Amine Coordination pd_complex1->amine_coordination + HNR₂ pd_complex2 [Ar-Pd(II)(NHR₂)L₂]⁺X⁻ amine_coordination->pd_complex2 deprotonation Deprotonation (-Base-H⁺) pd_complex2->deprotonation + Base pd_amido Ar-Pd(II)(NR₂)L₂ deprotonation->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 product Ar-NR₂ reductive_elimination->product catalyst_regeneration Catalyst Regeneration

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

References

  • Synthesis of Novel 2-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide Derivatives and Their Biological Properties - ResearchGate. (2022-12-16). Available at: [Link]

  • (PDF) Synthesis of novel 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives and their preliminary biological evaluation - ResearchGate. (2017-08-07). Available at: [Link]

  • US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents.
  • copper(II) dihydrate. Available at: [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC - PubMed Central. (2023-05-20). Available at: [Link]

  • Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing). Available at: [Link]

  • Pyridine synthesis - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Di-, Tri-, and Tetrasubstituted Pyridines from (Phenylthio)carboxylic Acids and 2-[Aryl(tosylimino)methyl]acrylates | Organic Letters - ACS Publications. Available at: [Link]

  • CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents.
  • Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed. (2020-10-12). Available at: [Link]

  • 6-Chloronicotinic acid | C6H4ClNO2 | CID 79222 - PubChem. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023-06-30). Available at: [Link]

  • US6346623B1 - Method for producing substituted pyridine-carboxylic acids - Google Patents.
  • (PDF) Synthesis and properties of 6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-t[2][3][6]riazolo[3,4-b]t[2][6][7]hiadiazine-7-. Available at: [Link]

  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PubMed Central. Available at: [Link]

  • Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid | Request PDF - ResearchGate. Available at: [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. (2017-08-06). Available at: [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

Sources

Comparative Guide to Pyrazole Synthesis: Protocols, Mechanisms, and Performance

[1][2][3]

Executive Summary

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, serving as the pharmacophore in blockbuster drugs like Celecoxib (Celebrex), Rimonabant, and Sildenafil (Viagra).[3] For drug development professionals, the choice of synthetic route is rarely about "making the molecule"—it is about atom economy, regiocontrol, and scalability .

This guide provides a head-to-head technical analysis of the three dominant methodologies: the classical Knorr Condensation , the regioselective 1,3-Dipolar Cycloaddition , and emerging Multicomponent Green Syntheses . We move beyond textbook descriptions to analyze the causality of reaction failures and provide self-validating protocols.

The Knorr Pyrazole Synthesis: The Industrial Workhorse

Core Principle: Condensation of hydrazine derivatives with 1,3-dicarbonyl compounds.[2][4][5] Best For: Symmetrical pyrazoles, large-scale manufacturing, and acid-stable substrates.

Mechanistic Insight & Causality

While often described simply as a double condensation, the reaction pathway is dictated by the hard/soft acid-base theory (HSAB). The hydrazine (nucleophile) attacks the most electrophilic carbonyl.

  • Critical Control Point: In unsymmetrical 1,3-dicarbonyls, the regioselectivity is pH-dependent. Under acidic conditions, the hydrazine attacks the less hindered/more basic carbonyl (protonated).[6] Under neutral conditions, it attacks the most electron-deficient carbonyl.

Visualization: Mechanism of Knorr Synthesis

KnorrMechanismStart1,3-Dicarbonyl+ HydrazineInter1HemiaminalIntermediateStart->Inter1Nucleophilic AttackInter2Hydrazone(Imine)Inter1->Inter2-H2OCyclizationIntramolecularNucleophilic AttackInter2->CyclizationRing ClosureEliminationDehydration(-H2O)Cyclization->EliminationProduct1,5- or 1,3-Substituted PyrazoleElimination->ProductAromatization

Figure 1: Step-wise mechanistic flow of the Knorr synthesis showing the critical dehydration and aromatization steps.

Validated Experimental Protocol

Standard Operating Procedure for 3,5-Dimethyl-1-phenylpyrazole

  • Reagents: Acetylacetone (10 mmol, 1.0 g), Phenylhydrazine (10 mmol, 1.08 g), Ethanol (20 mL), Glacial Acetic Acid (cat. 2 drops).

  • Setup: 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Procedure:

    • Dissolve acetylacetone in ethanol at room temperature.

    • Add phenylhydrazine dropwise over 5 minutes. Note: Exothermic reaction; control addition rate to prevent boiling.

    • Add catalytic acetic acid.[7]

    • Reflux at 78°C for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Work-up:

    • Cool to 0°C in an ice bath. The product often crystallizes directly.

    • If no precipitate: Evaporate solvent under reduced pressure, redissolve in Et2O, wash with NaHCO3 (sat) to remove acid, dry over MgSO4.

  • Validation: 1H NMR should show a singlet ~6.0 ppm (pyrazole C4-H).

1,3-Dipolar Cycloaddition: The Regioselectivity Specialist

Core Principle: Reaction of 1,3-dipoles (diazo compounds, nitrile imines) with dipolarophiles (alkynes/alkenes).[8] Best For: Highly substituted pyrazoles, bio-orthogonal chemistry ("Click" chemistry), and substrates sensitive to acid/base.

Mechanistic Insight & Causality

Unlike Knorr, this is a concerted [3+2] cycloaddition. Regioselectivity is governed by FMO (Frontier Molecular Orbital) theory—specifically the interaction between the HOMO of the dipole and the LUMO of the dipolarophile.

  • Critical Control Point: Sterics play a massive role. Using bulky groups on the alkyne or the dipole can force a single regioisomer (typically 1,5-disubstituted for thermal, 1,4- for copper-catalyzed).

Visualization: Regioselectivity Pathways

CycloadditionReagentsNitrile Imine (Dipole)+ Alkyne (Dipolarophile)ThermalThermal Conditions(No Catalyst)Reagents->ThermalCatalyticCu(I) Catalysis(Click Conditions)Reagents->CatalyticRegio1Mixture of Isomers(1,3- and 1,5-)Thermal->Regio1FMO ControlledRegio2High Regioselectivity(1,4-substitution)Catalytic->Regio2Metallacycle Intermediate

Figure 2: Divergent pathways in cycloaddition demonstrating the impact of catalysis on regiochemical outcomes.

Validated Experimental Protocol

Synthesis via Nitrile Imines (Generated in situ)

  • Reagents: Hydrazonoyl chloride (1.0 equiv), Phenylacetylene (1.2 equiv), Triethylamine (Et3N, 2.0 equiv), DCM (dry).

  • Procedure:

    • Dissolve hydrazonoyl chloride and phenylacetylene in dry DCM under Argon.

    • Add Et3N dropwise at 0°C. Why? To slowly generate the nitrile imine dipole and prevent dimerization.

    • Stir at room temperature for 12 hours.

  • Work-up: Wash with water, brine, dry over Na2SO4. Purify via column chromatography.

  • Validation: Absence of NH stretch in IR; distinct regiochemical shift in NMR compared to Knorr isomer.

Comparative Performance Analysis

The following table synthesizes experimental data from recent literature reviews to guide method selection.

FeatureKnorr Synthesis 1,3-Dipolar Cycloaddition Multicomponent (Green)
Primary Utility Large-scale production of simple pyrazoles.Complex, polysubstituted scaffolds.[2]Rapid library generation.
Typical Yield 85% - 98%60% - 90%75% - 95%
Regioselectivity Poor to Moderate (Substrate dependent).Excellent (Catalyst/Steric controlled).Moderate.
Atom Economy Low (Loss of 2 H2O).100% (Addition reaction).High (Water is sole byproduct).
Reaction Time 2 - 6 Hours (Reflux).12 - 24 Hours (Thermal).10 - 30 Mins (Microwave).
Key Limitation Harsh conditions (Acid/Heat).Safety (Diazo handling).Limited substrate scope.
Emerging Green Methodologies: One-Pot Multicomponent

Modern drug discovery demands speed and sustainability. Multicomponent reactions (MCRs) combine an aldehyde, hydrazine, and an active methylene compound (e.g., malononitrile) in a single pot.

  • Protocol Highlight: Using Ionic Liquids (e.g., [bmim][BF4]) or Nano-ZnO catalysts allows these reactions to proceed at room temperature with yields >90% in under 30 minutes [1, 2].

  • Mechanism: In situ formation of a benzylidene intermediate followed by Michael addition of the hydrazine and cyclization. This bypasses the isolation of unstable intermediates.

Conclusion & Recommendation
  • Choose Knorr if you are synthesizing symmetrical pyrazoles (e.g., 3,5-dimethyl) or if you require multi-gram scale material and can tolerate acidic workups.

  • Choose 1,3-Dipolar Cycloaddition if you need strict regiocontrol (e.g., 1,3- vs 1,5-isomers) or are working with acid-sensitive functional groups (acetals, protecting groups).

  • Choose MCR/Green Methods for medicinal chemistry library generation , where speed and purification ease (often simple filtration) are paramount.

References
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Royal Society of Chemistry. (2024).[4][9] Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Retrieved from [Link][8]

  • National Institutes of Health (NIH). (2025).[4][3][5][7][10][11][12] Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Retrieved from [Link]

comparing the pharmacokinetic properties of pyrazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Paradox

In modern medicinal chemistry, the pyrazole ring (1,2-diazole) is recognized as a "privileged scaffold," appearing in over 40 FDA-approved therapeutics ranging from NSAIDs (Celecoxib) to kinase inhibitors (Ruxolitinib, Crizotinib). Its ubiquity stems from a unique pharmacokinetic (PK) paradox: the scaffold is inherently amphoteric and polar enough to support aqueous solubility, yet sufficiently lipophilic when substituted to penetrate the blood-brain barrier (BBB) and cell membranes.

For drug development professionals, the challenge lies not in the scaffold itself, but in the substituent-driven metabolic liabilities . While the pyrazole ring is generally more stable against oxidative cleavage than isosteres like imidazole or oxazole, it presents specific "metabolic soft spots" that drive clearance (CL) and half-life (


). This guide dissects these properties to aid in the rational design of stable, high-exposure candidates.

Core Pharmacokinetic Analysis

Metabolic Stability & CYP450 Interaction

The metabolic fate of a pyrazole derivative is dictated heavily by its substitution pattern, particularly at the C-4 and N-1 positions.

  • The C-4 "Soft Spot": The C-4 position of the pyrazole ring is electron-rich and highly susceptible to CYP450-mediated oxidation (hydroxylation), primarily by CYP3A4 and CYP2C9.

    • Design Insight: Unsubstituted C-4 positions often lead to rapid clearance. Blocking this site with metabolic "speed bumps"—such as halogens (F, Cl) or small alkyl groups (Methyl)—significantly extends in vivo half-life. For example, the C-4 fluorine in certain kinase inhibitors is not just for potency; it sterically and electronically impedes the formation of the unstable intermediate required for hydroxylation.

  • N-Dealkylation: N-substituted pyrazoles (common in kinase inhibitors) are prone to N-dealkylation, a major clearance pathway. This is often driven by CYP3A4.[1][2]

  • Phase II Conjugation: N-unsubstituted pyrazoles (containing a free NH) are prime substrates for UDP-glucuronosyltransferases (UGTs), leading to direct N-glucuronidation. This rapid Phase II metabolism can render a compound orally inactive despite good intrinsic permeability.

Solubility vs. Permeability (The Lipophilicity Trade-off)

Pyrazoles act as bioisosteres for phenyl rings, often lowering LogP by 1–2 units, which improves solubility.

  • Tautomerism: N-unsubstituted pyrazoles exist in tautomeric equilibrium. This proton-shuffling ability allows them to act as both hydrogen bond donors (HBD) and acceptors (HBA), facilitating water solubility.

  • Protein Binding: Highly substituted pyrazoles, particularly 1,3,5-triarylpyrazoles (like Celecoxib), exhibit high lipophilicity and consequently high plasma protein binding (>95%). This restricts the volume of distribution (

    
    ) and the free fraction (
    
    
    
    ) available for target engagement.
Visualizing Metabolic Pathways

The following diagram illustrates the primary metabolic fates of the pyrazole scaffold, highlighting the critical points for structural modification.

PyrazoleMetabolism Parent Parent Pyrazole (Scaffold) C4_Ox C-4 Hydroxylation (CYP3A4/2C9) Parent->C4_Ox Unblocked C-4 N_Dealk N-Dealkylation (CYP3A4) Parent->N_Dealk N-Alkyl Subst. N_Gluc N-Glucuronidation (UGTs) Parent->N_Gluc Free NH (N-H) RingOpen Ring Opening (Rare/Oxidative) Parent->RingOpen Extreme Oxidation Renal Excretion Renal Excretion C4_Ox->Renal Excretion Biliary Excretion Biliary Excretion N_Gluc->Biliary Excretion

Figure 1: Primary metabolic pathways affecting pyrazole derivatives. Red nodes indicate Phase I oxidative risks; Green nodes indicate Phase II conjugation risks.

Comparative Case Study: Celecoxib vs. Ruxolitinib

This table contrasts two market-leading pyrazoles, illustrating how structural differences dictate PK profiles.

FeatureCelecoxib (NSAID)Ruxolitinib (JAK Inhibitor)
Structure Class 1,5-DiarylpyrazolePyrrolo[2,3-d]pyrimidine (Fused Pyrazole)
Primary Metabolism CYP2C9 (Methyl hydroxylation)CYP3A4 (>50%), CYP2C9
Bioavailability (

)
Unknown (High absorption, no IV data)~95% (High)
Protein Binding ~97% (High, Albumin)~97%
Half-life (

)
~11 hours~3 hours (Short)
Elimination Hepatic (Metabolism) -> Feces/UrineHepatic (Metabolism) -> Urine
PK Liability Genetic Polymorphism: Poor CYP2C9 metabolizers have 2-fold higher AUC.[3]Short Half-life: Requires BID dosing or sustained-release formulation.

Key Takeaway: Celecoxib's bulky aryl groups confer high lipophilicity and protein binding, extending half-life but introducing CYP2C9 dependency. Ruxolitinib's fused system maintains high bioavailability but suffers from rapid CYP3A4 clearance, necessitating frequent dosing.

Experimental Protocol: Microsomal Stability Assay

To assess the metabolic stability of new pyrazole derivatives, the Microsomal Stability Assay is the industry-standard "gatekeeper" experiment. This protocol determines the Intrinsic Clearance (


) and predicts in vivo hepatic clearance.[4]
Principle

Test compounds are incubated with liver microsomes (containing CYP450s) and NADPH (cofactor). The disappearance of the parent compound is monitored over time via LC-MS/MS.

Materials
  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein conc.

  • Cofactor Mix: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Step-by-Step Workflow
  • Preparation:

    • Dilute HLM to 0.5 mg/mL in Phosphate Buffer.

    • Pre-warm microsome solution at 37°C for 5 minutes.

  • Initiation:

    • Add test compound (final conc. 1 µM) to the microsome mix.[5] Note: Low concentration prevents enzyme saturation.

    • Add NADPH cofactor to start the reaction (Time

      
      ).[4]
      
  • Sampling:

    • At

      
       min, remove 50 µL aliquots.
      
    • Immediately dispense into 150 µL Ice-cold Stop Solution to quench metabolism.

  • Processing:

    • Centrifuge samples at 4,000 rpm for 20 min to pellet proteins.

    • Collect supernatant for LC-MS/MS analysis.[6]

  • Calculation:

    • Plot ln(% Remaining) vs. Time. The slope

      
       is the elimination rate constant.
      
Assay Workflow Diagram

MicrosomalAssay Prep Step 1: Preparation (Microsomes + Buffer @ 37°C) Dosing Step 2: Dosing (Add Compound + NADPH) Prep->Dosing Incubation Step 3: Incubation (0, 5, 15, 30, 45 min) Dosing->Incubation Quench Step 4: Quench (Add Ice-Cold ACN + IS) Incubation->Quench At timepoints Analysis Step 5: LC-MS/MS (Quantify Parent Loss) Quench->Analysis Supernatant Data Step 6: Data Analysis (Calc t1/2 & CLint) Analysis->Data

Figure 2: Workflow for High-Throughput Microsomal Stability Screening.

References

  • Review of Pyrazole Pharmaceuticals & SAR: Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.[7] Source: RSC Medicinal Chemistry (via PubMed/NIH). URL:[Link]

  • Celecoxib Pharmacokinetics: Title: Celecoxib pathways: pharmacokinetics and pharmacodynamics.[8] Source: Pharmacogenomics and Genomics (via NIH). URL:[Link]

  • Ruxolitinib Pharmacokinetics: Title: Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review. Source: Clinical Pharmacokinetics (via PMC). URL:[Link]

  • Microsomal Stability Protocol: Title: Experimental design on single-time-point high-throughput microsomal stability assay. Source: Journal of Pharmaceutical Sciences. URL:[Link]

Sources

A Senior Application Scientist's Guide to 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic Acid: Synthesis, Characterization, and Application Potential

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Pyrazolyl-Pyridine Scaffold

In the landscape of modern medicinal chemistry and materials science, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their proven ability to interact with a wide array of biological targets and form versatile coordination complexes. The pyrazolyl-pyridine motif is a prime example of such a scaffold. The constituent pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in numerous FDA-approved drugs, exhibiting a wide spectrum of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1] Concurrently, the pyridine-3-carboxylic acid (nicotinic acid) moiety is also a well-established pharmacophore, known for its role in treating dyslipidemia and its presence in a variety of therapeutic agents.[2][3]

The strategic fusion of these two pharmacophores into a single molecule, such as 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid (1) , presents a compelling case for in-depth investigation. While this compound is a known chemical entity, catalogued under CAS Number 1052558-30-1, its full potential remains largely untapped and unpublished in peer-reviewed literature. This guide aims to provide a comprehensive assessment of this molecule, offering a comparative analysis of synthetic routes, a roadmap for its characterization, and an evidence-based perspective on its potential applications for researchers in drug discovery and materials science.

Comparative Analysis of Synthetic Strategies

The synthesis of pyrazolyl-pyridines can be approached through several strategic disconnections. The most common and logical approach involves the nucleophilic aromatic substitution (SNAr) of a halogenated pyridine derivative with a pyrazole. Below, we compare two plausible synthetic routes to the target compound 1 .

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule is depicted below. The primary disconnection is the C-N bond between the pyridine and pyrazole rings, leading to a halogenated pyridine-3-carboxylic acid ester and 3,5-dimethylpyrazole. A secondary disconnection involves the hydrolysis of the ester to the final carboxylic acid.

Retrosynthesis target 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid (1) hydrolysis Ester Hydrolysis target->hydrolysis ester Methyl 6-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinate hydrolysis->ester snar SNAr Reaction ester->snar halopyridine Methyl 6-chloronicotinate snar->halopyridine pyrazole 3,5-Dimethylpyrazole snar->pyrazole

Caption: Retrosynthetic analysis of the target molecule.

Route 1: Nucleophilic Aromatic Substitution on a Pre-functionalized Pyridine

This is arguably the most direct and commonly employed route. It involves the reaction of a 6-halonicotinate ester with 3,5-dimethylpyrazole in the presence of a suitable base.

Advantages:

  • Convergent Synthesis: This approach brings together two readily available building blocks in a single step.

  • Predictable Regioselectivity: The substitution pattern on the pyridine ring is pre-determined.

Disadvantages:

  • Reaction Conditions: SNAr reactions on electron-rich pyridines can sometimes require harsh conditions (high temperatures, strong bases).

  • Potential for Side Reactions: Competing side reactions, such as dimerization of the pyridine starting material, can occur.

Route 2: Pyrazole Ring Formation on a Pre-functionalized Pyridine

An alternative strategy involves constructing the pyrazole ring onto a pyridine precursor that already contains a hydrazine moiety.

Advantages:

  • Avoids Halogenated Pyridines: This can be beneficial if the required halo-pyridine is not commercially available or is prohibitively expensive.

Disadvantages:

  • Multi-step Process: This route is generally longer and may result in lower overall yields.

  • Regioselectivity Issues: The cyclization to form the pyrazole ring can sometimes lead to a mixture of regioisomers.

Experimental Protocols

The following protocols are detailed, self-validating procedures for the synthesis and characterization of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid.

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution

This protocol is adapted from established procedures for the synthesis of similar pyrazolyl-pyridine compounds.

Step 1: Synthesis of Methyl 6-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinate

Synthesis_Step1 reagents Methyl 6-chloronicotinate + 3,5-Dimethylpyrazole conditions K2CO3, DMF 120 °C, 12 h reagents->conditions product Methyl 6-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinate conditions->product Synthesis_Step2 reagents Methyl 6-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinate conditions LiOH, THF/H2O RT, 4 h reagents->conditions product 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid (1) conditions->product

Sources

Technical Guide: Patent Landscape & Performance Analysis of Pyrazole-Based Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Focus Application: High-Selectivity URAT1 Inhibitors (Gout Therapeutics)

Executive Summary: The Pyrazole Advantage

In the competitive landscape of drug discovery, pyrazole-based carboxylic acids have emerged as a dominant scaffold, particularly in the development of URAT1 (SLC22A12) inhibitors for hyperuricemia and gout. While earlier generations of uricosurics (e.g., benzbromarone, probenecid) relied on benzofuran or benzoic acid cores, recent patent data reveals a strategic shift toward pyrazole-4-carboxylic acids.

This guide objectively compares the performance of the pyrazole scaffold (exemplified by Dotinurad ) against alternative heterocyclic scaffolds (e.g., the triazole-based Lesinurad ). Analysis of patent literature confirms that the pyrazole-carboxylic acid moiety confers superior metabolic stability and selectivity, mitigating the hepatotoxicity and drug-drug interaction (DDI) risks associated with legacy scaffolds.

Comparative Performance Analysis

The "Hero" Product vs. Alternatives

The following data synthesizes performance metrics from key patent filings (e.g., JP Patent 2024538054A, US Patent 20240226070A1) and pharmacological reviews.

Table 1: Pharmacological Profile of Pyrazole vs. Alternative Scaffolds

FeatureDotinurad (Pyrazole-Carboxylic Acid)Lesinurad (Triazole-Carboxylic Acid)Benzbromarone (Benzofuran)
Core Scaffold 3,5-dichloro-4-hydroxyphenyl pyrazole Thio-ether linked triazole Benzofuran
URAT1 IC50 (Potency) 37.2 nM (High Potency)~300 nM (Moderate)~200 nM
Selectivity (URAT1/OAT) >100-fold vs OAT1/3Low selectivity (OAT inhibition risks)Non-selective
ABCG2 Inhibition (IC50) 4.16 µM (Weak/Safe)Potent inhibitor (Risk of hyperuricemia)N/A
Hepatotoxicity Signal Low (No black box warning)High (Black box warning for renal failure)High (Fulminant hepatitis risk)
Patent Status Active (Approved Japan 2020)Withdrawn (US Market)Withdrawn (Many markets)
Mechanistic Insight: Why the Pyrazole Carboxylic Acid?

Causality of Performance:

  • Acidic Tail Positioning: The carboxylic acid on the pyrazole ring (typically at the C4 position) mimics the lactate/nicotinate substrate required for URAT1 recognition but locks the molecule in a conformation that prevents transport, effectively "jamming" the transporter.

  • Metabolic Shielding: Unlike the electron-deficient triazole in Lesinurad, the pyrazole ring is electronically tunable. The addition of electron-withdrawing groups (e.g., -Cl, -CF3) on the phenyl substituents enhances lipophilicity for membrane penetration while the carboxylic acid maintains aqueous solubility at physiological pH.

  • Safety Profile: The pyrazole scaffold avoids the formation of reactive sulfur metabolites often seen with thio-ether linked alternatives (like Lesinurad), reducing the risk of covalent binding to hepatic proteins.

Experimental Protocols (Self-Validating Systems)

To replicate the high-value data found in the patent landscape, the following protocols are standardized based on disclosures in WO2012025469 and CN111138289B .

Protocol A: Regioselective Synthesis of Pyrazole-4-Carboxylic Acid Core

Objective: Synthesize the core scaffold with high regioselectivity, avoiding the formation of the inactive isomer.

Reagents:

  • Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate (Key Intermediate)

  • Methylhydrazine (or substituted hydrazine)

  • Ethanol (Solvent)

  • Triethylamine (Base)[1]

Step-by-Step Methodology:

  • Pre-cooling: Charge a reaction vessel with Ethanol (10 vol) and Methylhydrazine (1.1 eq). Cool to -10°C to control exothermicity.

  • Controlled Addition: Dropwise add Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate (1.0 eq) over 60 minutes. Critical Check: Maintain internal temperature < 0°C. Rapid addition promotes regio-isomeric impurities.

  • Cyclization: Allow the mixture to warm to 25°C and stir for 4 hours. Monitor by HPLC (Target: >98% conversion).

  • Hydrolysis (Activation): Add NaOH (2M, 2.0 eq) directly to the reaction pot. Heat to 60°C for 2 hours to cleave the ethyl ester.

  • Isolation: Acidify with HCl (pH 2-3). The pyrazole-4-carboxylic acid precipitates as a white solid. Filter and wash with cold water.

  • Validation: 1H-NMR should show a characteristic singlet for the pyrazole C5-H (or substituent) and lack of ethyl ester signals.

Protocol B: In Vitro URAT1 Inhibition Assay ([14C]-Urate Uptake)

Objective: Determine IC50 values to validate potency against the patent standard.

System Setup:

  • Cell Line: HEK293 cells stably transfected with human URAT1 (SLC22A12).

  • Tracer: [14C]-Uric Acid (50 µM final concentration).

Workflow:

  • Seeding: Seed HEK293-URAT1 cells in Poly-D-Lysine coated 24-well plates (2x10^5 cells/well). Incubate 24h.

  • Buffer Exchange: Wash cells 3x with HBSS (Cl- free) to eliminate competing anions.

  • Dosing: Pre-incubate cells with the Test Compound (Pyrazole Acid) at graded concentrations (0.1 nM – 10 µM) for 10 minutes at 37°C.

  • Uptake Initiation: Add [14C]-Uric Acid. Incubate for exactly 2 minutes . Note: Uptake is linear only for the first 5 minutes; exceeding this invalidates kinetic data.

  • Termination: Rapidly aspirate buffer and wash 3x with ice-cold HBSS.

  • Lysis & Counting: Lyse cells with 0.1M NaOH. Mix lysate with scintillation fluid and count via Liquid Scintillation Counter (LSC).

  • Calculation:

    
    
    

Patent Landscape Visualization

The following diagram maps the structural evolution and competitive landscape of carboxylic acid scaffolds in gout therapeutics, highlighting the shift toward pyrazoles.

PatentLandscape Legacy Legacy Uricosurics (Benzbromarone) Gen1 Gen 1: Triazole Acids (Lesinurad) Legacy->Gen1 Scaffold Hop Issue1 Hepatotoxicity Risks (Reactive Metabolites) Gen1->Issue1 Safety Failure Issue2 Low Selectivity (OAT1/3 Inhibition) Gen1->Issue2 Off-target effects Gen2 Gen 2: Pyrazole Acids (Dotinurad) NextGen Next-Gen: Dual Inhibitors (URAT1 + XOD) Gen2->NextGen Combination Therapies Soln Optimized Scaffold: High Potency (IC50 <50nM) Metabolic Stability Gen2->Soln Pat1 Pat: WO2012025469 (Synthesis) Gen2->Pat1 Pat2 Pat: US20240226070 (Dotinurad Use) Gen2->Pat2 Issue1->Gen2 Solved by Pyrazole Core Issue2->Gen2 Improved Selectivity

Figure 1: Structural evolution of URAT1 inhibitors. Red indicates scaffolds with significant safety liabilities; Green indicates the optimized pyrazole-carboxylic acid class.

References

  • Vertex Pharmaceuticals & Kissei Pharmaceutical. (2024). URAT1 inhibitor, pharmaceutical compositions and uses thereof.
  • Bayer CropScience AG. (2012). Improved process for the preparation of esters of 1H-pyrazole-4-carboxylic acid.
  • Fuji Yakuhin Co., Ltd. (2020). Novel urate transporter 1 (URAT1) inhibitors: a review of recent patent literature. Expert Opinion on Therapeutic Patents. [Link]

  • Shandong University. (2023). An updated patent review of GPR40/FFAR1 modulators (2020–present). Expert Opinion on Therapeutic Patents, 33(9). [Link]

  • Lier Chemical Co Ltd. (2020). Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。